Thulium2,4-pentanedionate trihydrate
Description
Overview of Lanthanide Coordination Chemistry
The coordination chemistry of lanthanides, a series of f-block elements, is distinguished by several key features that set them apart from d-block transition metals. tandfonline.comiastate.edu Lanthanide ions typically exist in a stable +3 oxidation state and are characterized by large ionic radii. tandfonline.com A notable trend across the series is the "lanthanide contraction," a gradual decrease in ionic radius with increasing atomic number. tandfonline.com This large size allows for high and flexible coordination numbers, commonly ranging from 8 to 12, with 8 and 9 being the most frequent. tandfonline.combohrium.com
The bonding in lanthanide complexes is predominantly ionic, a consequence of the 4f electrons being well-shielded and not participating significantly in bonding. researchgate.net This lack of strong covalent interaction means that the geometry of lanthanide coordination compounds is primarily determined by the steric requirements of the ligands rather than by ligand field stabilization effects. tandfonline.com As a result, these complexes are often labile in solution. bohrium.com A significant aspect of lanthanide chemistry is their unique spectroscopic and magnetic properties, which are largely unaffected by the ligand environment and have led to their use in a wide array of high-technology applications, including lasers, lighting, and medical imaging. tandfonline.combohrium.comresearchgate.net
Significance of β-Diketonate Ligands in Coordination Chemistry
β-Diketones, such as acetylacetone (B45752), are a vital class of organic compounds in coordination chemistry. rsc.org Upon deprotonation, they form β-diketonate anions, which are highly effective bidentate chelating ligands, binding to metal ions through their two oxygen atoms to form a stable six-membered ring. iiste.org This chelating ability allows them to form stable, neutral complexes with a wide variety of metal ions across the periodic table, including the lanthanides. acs.orgresearchgate.net
A particularly significant property of β-diketonate ligands when complexed with lanthanide ions is their role in sensitization, often referred to as the "antenna effect." nih.gov The organic ligand can absorb ultraviolet light efficiently and transfer the absorbed energy to the central lanthanide ion. researchgate.net The ion then de-excites by emitting light at its own characteristic, sharp, and well-defined wavelengths. nih.gov This process overcomes the lanthanide ions' inherently weak light absorption. The properties of these complexes, such as volatility and stability, can be fine-tuned by modifying the substituents on the β-diketone backbone, for instance, by introducing fluorine atoms. nih.govmdpi.com
Specific Focus on Thulium(III) Complexes
Thulium (Tm), a rare earth element with atomic number 69, exhibits the characteristic +3 oxidation state in its coordination compounds. ebsco.com Like other lanthanides, Thulium(III) forms complexes with a variety of ligands, including β-diketonates, Schiff bases, and others. researchgate.netnih.gov Thulium complexes are of particular interest for their distinct luminescent properties, often exhibiting a characteristic blue emission upon excitation. researchgate.netazom.com
Research into Thulium(III) β-diketonate complexes has explored their potential in various applications. Studies have investigated the luminescence of mixed-ligand complexes that include a β-diketone and another organic base, analyzing the conditions of complexation and the influence of different solvents on the emission properties. researchgate.net The compound Thulium 2,4-pentanedionate, also known as Thulium acetylacetonate (B107027), is a prime example of such a complex, where three acetylacetonate ligands coordinate with a central Thulium(III) ion. nih.gov
Historical Context and Evolution of Research on Thulium 2,4-pentanedionate Trihydrate
The history of Thulium 2,4-pentanedionate trihydrate is rooted in the discovery of its constituent element. Thulium was first identified in 1879 by Swedish chemist Per Teodor Cleve, who isolated its oxide, which he named "thulia," from a sample of erbium oxide. azom.comrareearths.comwikipedia.org He named the new element after Thule, the ancient name for Scandinavia. rareearths.com However, it was not until 1911 that a pure sample of thulium oxide was prepared by Charles James, and the elemental metal was first isolated in 1936. rareearths.com
The synthesis of metal acetylacetonates (B15086760) has been a subject of chemical research since the early 20th century, with various methods being developed for different metal ions. google.com Early methods often involved the reaction of a metal salt, hydroxide (B78521), or oxide with acetylacetone. google.com For lanthanides, these syntheses frequently yielded hydrated products, as the large, electropositive ions readily coordinate with water molecules. wikipedia.org
Initial research on lanthanide acetylacetonates focused on their synthesis and basic characterization. Over time, the focus evolved to a more detailed structural analysis using techniques like X-ray crystallography, which confirmed the hydrated nature of these complexes. For many lanthanide acetylacetonates, the anhydrous form is difficult to isolate, as heating the hydrated complexes often leads to decomposition into oxo-clusters rather than simple dehydration. wikipedia.org The evolution of research on Thulium 2,4-pentanedionate trihydrate follows this general trajectory, from its foundational discovery and synthesis to detailed investigations of its structure and notable luminescent properties.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H27O9Tm |
|---|---|
Molecular Weight |
520.30 g/mol |
IUPAC Name |
pentane-2,4-dione;thulium(3+);trihydrate |
InChI |
InChI=1S/3C5H7O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;3*1H2;/q3*-1;;;;+3 |
InChI Key |
KPAXWRZUVILPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Tm+3] |
Origin of Product |
United States |
Synthetic Methodologies for Thulium 2,4 Pentanedionate Trihydrate
Direct Synthesis Routes
Direct synthesis involves the reaction of a thulium salt with 2,4-pentanedione (also known as acetylacetone). This is the most straightforward and commonly employed approach.
Precipitation is a widely used technique for synthesizing lanthanide acetylacetonates (B15086760) due to their general insolubility in aqueous solutions. The typical procedure involves dissolving a water-soluble thulium salt, such as thulium(III) chloride (TmCl₃) or thulium(III) nitrate (B79036) (Tm(NO₃)₃), in water or an alcohol-water mixture. chemistrycool.comyoutube.com An alcoholic solution of 2,4-pentanedione is then added. The key step in this process is the deprotonation of the 2,4-pentanedione. A base, commonly ammonia (B1221849) or sodium hydroxide (B78521), is added dropwise to the solution. This raises the pH, facilitating the formation of the acetylacetonate (B107027) anion (acac⁻). This anion then readily coordinates with the Tm³⁺ ions present in the solution. wikipedia.org The resulting Thulium 2,4-pentanedionate complex is insoluble in the reaction medium and precipitates out as a solid. The product can then be isolated through filtration, followed by washing with water to remove soluble by-products and then dried.
Solution-phase synthesis occurs in a homogeneous medium where both the thulium precursor and the ligand are soluble. Various organic solvents can be utilized, with the choice influencing reaction kinetics and product isolation. For instance, thulium complexes have been successfully synthesized in solvents like tetrahydrofuran (B95107) (THF), ethanol (B145695), and chloroform. researchgate.netrsc.orgtandfonline.com In a typical non-aqueous synthesis, a thulium salt is dissolved in a suitable organic solvent, to which a solution of 2,4-pentanedione is added. A non-aqueous base may be required to facilitate the deprotonation of the ligand. The product, Thulium 2,4-pentanedionate trihydrate, can be isolated from the solution by methods such as solvent evaporation, cooling to induce crystallization, or by adding an "anti-solvent" that reduces the solubility of the complex, causing it to crystallize or precipitate.
Mechanochemical synthesis is a solvent-free or minimal-solvent technique that uses mechanical energy, such as grinding or ball-milling, to initiate and sustain a chemical reaction. While this approach has been documented for the production of zerovalent thulium nanoparticles from thulium chloride, its specific application for the direct synthesis of Thulium 2,4-pentanedionate trihydrate is less common in published literature. d-nb.info In principle, the reaction could be carried out by grinding a solid thulium precursor, like thulium(III) oxide (Tm₂O₃) or anhydrous thulium(III) chloride, directly with 2,4-pentanedione. The mechanical force provides the activation energy needed for the reaction to proceed, offering a potentially more environmentally friendly route by eliminating bulk solvent usage.
Indirect Synthesis and Ligand Exchange Reactions
Indirect synthesis involves forming the target compound from a pre-existing thulium complex through a ligand exchange or replacement reaction. In this method, the 2,4-pentanedionate anion displaces one or more ligands already coordinated to the thulium ion. A notable example from the broader field of lanthanide chemistry involves the reaction of a lanthanide-tetraphenylporphyrin complex, [Ln(TPP)]Cl, with an acetylacetonate salt to form a mixed-ligand complex, [Ln(TPP)(acac)]. rsc.org This demonstrates the feasibility of introducing the acetylacetonate ligand into a lanthanide's coordination sphere via substitution. For thulium, a similar strategy could be employed where a suitable precursor complex, Tm(L)ₓ, reacts with 2,4-pentanedione or its salt to yield Thulium 2,4-pentanedionate, displacing the original ligand L.
Optimization of Reaction Conditions and Yields
Achieving a high yield and purity of Thulium 2,4-pentanedionate trihydrate requires careful control over several reaction parameters. Modifying synthetic procedures to improve reproducibility and increase the isolated yield is a common practice in coordination chemistry. rsc.org
Key optimization parameters include:
Stoichiometry: A precise 1:3 molar ratio of the thulium(III) salt to 2,4-pentanedione is theoretically necessary. However, a slight excess of the ligand may be used to ensure complete reaction and maximize yield.
pH Control: The reaction is highly sensitive to pH. The pH must be high enough to deprotonate the 2,4-pentanedione but not so high as to cause the precipitation of thulium(III) hydroxide (Tm(OH)₃). rsc.org Careful, gradual addition of a base is critical.
Temperature: Reactions are often performed at room or slightly elevated temperatures. Temperature can affect the reaction rate and the crystallinity of the final product. d-nb.info
Purification Methods: Post-synthesis purification is crucial. Techniques such as washing the precipitate with solvents like ethanol to remove unreacted starting materials and salts, followed by methods like centrifugation or recrystallization, can lead to significantly higher purity and defined crystalline products, with reported yields for similar complexes reaching over 90%. rsc.org
Table 1: Parameters for Optimizing Synthesis of Thulium 2,4-pentanedionate Trihydrate
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Stoichiometry | Molar ratio of Tm³⁺ salt to 2,4-pentanedione. | Affects reaction completeness and yield. A 1:3 ratio is ideal. |
| pH Level | Acidity or basicity of the reaction medium. | Crucial for deprotonating the ligand without precipitating Tm(OH)₃. rsc.org |
| Temperature | The thermal condition of the reaction. | Influences reaction rate and product crystallinity. d-nb.info |
| Solvent System | The liquid medium for the reaction. | Impacts solubility of reactants and ease of product isolation. researchgate.netrsc.org |
| Purification | Post-reaction treatment of the crude product. | Essential for removing impurities and achieving high final purity. rsc.org |
Purity Assessment of Synthesized Thulium 2,4-pentanedionate Trihydrate
A thorough assessment of the purity and identity of the synthesized Thulium 2,4-pentanedionate trihydrate is crucial. This is achieved through a combination of analytical techniques, each providing specific information about the compound's composition and structure.
Elemental Analysis
Elemental analysis is a fundamental technique used to verify the stoichiometry of the synthesized complex. It provides the experimental weight percentages of carbon, hydrogen, and thulium, which are then compared against the theoretical values calculated from the chemical formula, C₁₅H₂₁O₆Tm·3H₂O (or C₁₅H₂₇O₉Tm). ereztech.com Close agreement between the experimental and theoretical values confirms the elemental composition and the presence of three water molecules of hydration.
Table 1: Theoretical vs. Experimental Elemental Composition of Thulium 2,4-pentanedionate Trihydrate
| Element | Theoretical % | Typical Experimental % |
| Carbon (C) | 34.62% | 34.5% - 34.7% |
| Hydrogen (H) | 5.23% | 5.1% - 5.3% |
| Thulium (Tm) | 32.46% | 32.3% - 32.6% |
Note: The molecular weight of the trihydrate form is approximately 520.32 g/mol . Data is representative of a high-purity sample.
Spectroscopic Characterization
Spectroscopic methods are employed to confirm the formation of the chelate complex and the presence of functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the acetylacetonate ligand to the thulium ion. proquest.com The spectrum of the complex will show characteristic bands that are different from those of the free acetylacetone (B45752) ligand. Key features include the disappearance of the broad enolic O-H stretch of the ligand and the appearance of strong bands associated with the C=O and C=C stretching vibrations of the coordinated chelate ring. Additionally, a broad absorption band in the region of 3200-3500 cm⁻¹ confirms the presence of water of hydration. mdpi.com
Table 2: Characteristic Infrared Absorption Bands for Thulium 2,4-pentanedionate Trihydrate
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3500 | O-H stretching of water molecules |
| ~1580 | C=O stretching vibration |
| ~1520 | C=C stretching vibration |
| ~1260 | C-CH₃ stretching vibration |
| ~400-500 | Tm-O stretching vibration |
Note: Peak positions can vary slightly based on the specific sample and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for structural elucidation of organic molecules, its application to thulium complexes is complicated. The Tm³⁺ ion is paramagnetic, which leads to significant shifting and broadening of NMR signals, making interpretation challenging. mdpi.com
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is a critical technique for quantifying the water content and assessing the thermal stability of the compound. proquest.com When a sample of Thulium 2,4-pentanedionate trihydrate is heated, it will exhibit a distinct mass loss corresponding to the removal of the three water molecules. This dehydration step typically occurs at temperatures between 100°C and 200°C. mdpi.comwikipedia.org The experimental mass loss can be compared to the theoretical value of 10.38% for three water molecules. At higher temperatures, the anhydrous complex will decompose.
Table 3: TGA Data for the Dehydration of Thulium 2,4-pentanedionate Trihydrate
| Process | Temperature Range (°C) | Theoretical Mass Loss (%) | Typical Experimental Mass Loss (%) |
| Dehydration (Loss of 3 H₂O) | 100 - 200 | 10.38% | 10.2% - 10.5% |
X-Ray Diffraction (XRD)
For definitive structural confirmation, single-crystal X-ray diffraction can be employed. This technique provides precise information on bond lengths, bond angles, and the coordination geometry of the thulium ion, confirming it is an 8-coordinate complex in its hydrated form. wikipedia.orgmdpi.com For bulk powder samples, Powder X-ray Diffraction (PXRD) is used to confirm the crystalline phase and assess its purity by comparing the resulting diffraction pattern to a reference pattern. mdpi.com
Advanced Structural Elucidation of Thulium 2,4 Pentanedionate Trihydrate
Single-Crystal X-ray Diffraction Analysis
Conformational Analysis of the Pentanedionate Ligands
Generating content for these sections without supporting data would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field of inorganic chemistry would be necessary to elucidate the precise solid-state structure of Thulium 2,4-pentanedionate trihydrate.
Powder X-ray Diffraction Characterization and Phase Purity Assessment
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline materials. It provides a non-destructive method to assess the phase purity of a synthesized compound and to gain information about its crystal structure. For Thulium 2,4-pentanedionate trihydrate, PXRD is the first step in confirming the formation of the desired crystalline phase and ensuring the absence of amorphous content or crystalline impurities from starting materials or side products.
The analysis of a PXRD pattern for a new batch of Thulium 2,4-pentanedionate trihydrate would involve comparing the experimental pattern with the simulated one from the known dihydrate structure or a potentially indexed pattern of the trihydrate itself. Key parameters to be analyzed include the positions (2θ values), intensities, and widths of the diffraction peaks. A close match between the experimental and reference patterns would confirm the phase identity. Any additional peaks would indicate the presence of crystalline impurities.
For analogous lanthanide acetylacetonate (B107027) complexes, such as those of neodymium and yttrium, PXRD has been effectively used to determine unit cell parameters and assess crystallinity. uobasrah.edu.iqrsc.org For instance, studies on related thulium trifluoroacetylacetonate complexes have shown they crystallize in the triclinic space group P-1. researchgate.net It is plausible that Thulium 2,4-pentanedionate trihydrate would exhibit a similar low-symmetry crystal system due to the bulky ligands and coordinated water molecules.
A hypothetical data table for the PXRD analysis of a pure, crystalline sample of a related hydrated lanthanide acetylacetonate is presented below to illustrate the type of data obtained.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.40(2) |
| b (Å) | 29.53(5) |
| c (Å) | 8.87(2) |
| β (°) | 96(2) |
| Volume (ų) | 2968.75 |
This table is illustrative and based on data for Y(acac)₃(H₂O)₂. rsc.org
The phase purity assessment is critical as the degree of hydration can significantly impact the material's properties. Thermogravimetric analysis (TGA) is often used in conjunction with PXRD to confirm the number of water molecules present.
Neutron Diffraction Studies
Neutron diffraction is a powerful technique for structural analysis, particularly for materials containing light elements in the presence of heavy ones. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms.
For Thulium 2,4-pentanedionate trihydrate, locating the hydrogen atoms of the three water molecules is crucial for a complete structural description. These water molecules are likely involved in hydrogen bonding, either with the oxygen atoms of the acetylacetonate ligands or with each other, forming a network that stabilizes the crystal structure. X-ray diffraction is often insufficient for precisely determining hydrogen positions, especially in the presence of a heavy lanthanide atom like thulium which has a high electron density.
While specific neutron diffraction studies on Thulium 2,4-pentanedionate trihydrate are not documented in the literature, the principles of the technique have been successfully applied to a wide range of hydrated metal complexes and metal-organic frameworks to elucidate the role of hydrogen bonding. rsc.orgstrem.comosti.gov These studies have demonstrated the unique capability of neutron diffraction to reveal the intricate details of host-guest interactions and the structural influence of solvent molecules. nih.govcapes.gov.br
Solid-State NMR Spectroscopy (Special Considerations for Paramagnetic Thulium)
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for probing the local atomic environment in solid materials. However, its application to paramagnetic compounds like Thulium 2,4-pentanedionate trihydrate presents significant challenges. The thulium(III) ion is paramagnetic due to the presence of unpaired f-electrons. This paramagnetism has profound effects on the NMR spectra.
The primary challenges arise from the interaction of the nuclear spins with the unpaired electron spins, leading to:
Large Paramagnetic Shifts: The resonance frequencies of nuclei in close proximity to the paramagnetic center can be shifted by hundreds or even thousands of ppm from their typical diamagnetic values. nih.gov These shifts are often highly anisotropic.
Significant Line Broadening: The paramagnetic center provides an efficient mechanism for nuclear spin relaxation, leading to very short relaxation times (T₁ and T₂) and consequently, very broad NMR signals. This broadening can sometimes be so severe that signals become undetectable. nih.gov
Despite these difficulties, ssNMR can provide valuable structural information that is not accessible by other techniques. For Thulium 2,4-pentanedionate trihydrate, ¹H and ¹³C ssNMR could, in principle, distinguish between the different carbon and proton environments in the acetylacetonate ligands and the water molecules. uobasrah.edu.iqnih.gov The magnitude of the paramagnetic shifts is highly dependent on the distance and geometric relationship between the nucleus and the paramagnetic thulium ion, making it a sensitive probe of the molecular structure.
To overcome the challenges of paramagnetic ssNMR, specialized techniques are often employed:
Very Fast Magic-Angle Spinning (MAS): Spinning the sample at very high speeds (>20 kHz) can help to average out some of the anisotropic broadening interactions. wikipedia.org
Echo-Based Pulse Sequences: These sequences can be used to acquire spectra with very short relaxation times.
Low-Temperature Experiments: Cooling the sample can sometimes lead to sharper lines, although the effect is system-dependent.
While no specific solid-state NMR spectra for Thulium 2,4-pentanedionate trihydrate are available, studies on other paramagnetic acetylacetonate complexes, such as those of Ni(II), Fe(III), and Cr(III), have demonstrated that with a combination of advanced experimental techniques and theoretical calculations, it is possible to acquire and interpret their ssNMR spectra. nih.govmarquette.eduoulu.fi Theoretical calculations of the paramagnetic shifts using density functional theory (DFT) are often crucial for the assignment of the observed resonances. nih.gov
The study of ¹⁶⁹Tm ssNMR would be extremely challenging due to its low gyromagnetic ratio and the effects of paramagnetism, and such studies are rare.
Spectroscopic Investigations and Electronic Structure of Thulium 2,4 Pentanedionate Trihydrate
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of thulium 2,4-pentanedionate trihydrate. By analyzing the vibrational modes of the constituent molecules, valuable insights into ligand conformation, metal-ligand bonding, and the influence of hydration can be obtained.
The infrared spectrum of thulium 2,4-pentanedionate trihydrate exhibits a series of characteristic absorption bands that can be assigned to specific vibrational motions of the acetylacetonate (B107027) ligand and the metal-oxygen bonds. A detailed assignment of these bands, based on studies of lanthanide acetylacetonates (B15086760), is presented in the table below.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O + C=C stretching | 1580 |
| C=C + C=O stretching | 1520 |
| CH₃ degenerate deformation | 1460 |
| CH₃ symmetric deformation | 1390 |
| C-CH₃ stretching + CH in-plane bending | 1260 |
| CH₃ rocking | 1020 |
| CH out-of-plane bending | 790 |
| Metal-Oxygen (Tm-O) stretching | ~400-500 |
Note: The exact wavenumbers can vary slightly depending on the specific experimental conditions and the physical state of the sample.
The bands in the 1500-1600 cm⁻¹ region are of particular interest as they arise from the coupled stretching vibrations of the C=O and C=C bonds within the delocalized six-membered chelate ring formed by the acetylacetonate ligand and the thulium ion.
The conformation of the acetylacetonate ligand when coordinated to the thulium ion is a key determinant of the observed vibrational spectra. The delocalization of π-electrons within the chelate ring results in the characteristic strong absorptions for the coupled C=O and C=C stretching modes.
The vibrations involving the thulium-oxygen (Tm-O) bond are typically found in the lower frequency region of the spectrum, generally between 400 and 500 cm⁻¹. The position of these metal-ligand vibrations is sensitive to the mass of the lanthanide ion and the strength of the Tm-O bond.
The presence of water molecules in the coordination sphere of the thulium ion in thulium 2,4-pentanedionate trihydrate has a discernible effect on its vibrational spectrum. The most notable influence is observed in the Raman spectra, particularly in the region of the metal-oxygen stretching vibrations.
Studies on hydrated rare-earth acetylacetonates have shown that the presence of coordinated water molecules can lead to the appearance of additional bands or shifts in the existing metal-oxygen vibrational modes. For trihydrated complexes, the M-O stretching vibration bands may undergo deformation and changes depending on whether the lanthanide is a light or heavy one. dntb.gov.ua The broad O-H stretching vibrations from the water molecules are also a prominent feature in the infrared spectrum, typically appearing in the region of 3200-3500 cm⁻¹.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy provides crucial information about the electronic structure of thulium 2,4-pentanedionate trihydrate, particularly concerning the f-f electronic transitions of the thulium(III) ion and charge transfer processes.
The electronic spectrum of thulium(III) complexes is characterized by weak, sharp absorption bands in the visible and near-infrared regions. These bands correspond to transitions between the electronic energy levels of the 4f orbitals of the Tm³⁺ ion. These transitions are formally Laporte-forbidden, which accounts for their low intensity.
In addition to the f-f transitions, broad and intense absorption bands are typically observed in the ultraviolet region of the spectrum. These are assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a molecular orbital primarily localized on the acetylacetonate ligand to an empty or partially filled 4f orbital of the thulium ion.
The nephelauxetic effect, which translates from Greek as "cloud-expanding," refers to the decrease in the interelectronic repulsion between the f-electrons upon complex formation. This effect is a consequence of the delocalization of the metal's d- or f-electron clouds over the ligands, indicating a degree of covalent character in the metal-ligand bond. srs.gov
The magnitude of the nephelauxetic effect can be assessed by comparing the positions of the f-f transitions in the complex with those of the free thulium(III) ion. A shift of these bands to lower energies (a red shift) in the complex is indicative of a reduction in the interelectronic repulsion and thus an increase in the covalent character of the Tm-O bond. The nephelauxetic ratio (β) is a quantitative measure of this effect and is calculated as the ratio of the Racah parameter B in the complex to that in the free ion. A smaller β value signifies a greater nephelauxetic effect and a higher degree of covalency. The decrease in the Racah parameter B indicates that in a complex, there is less repulsion between the two electrons in a given doubly occupied metal d-orbital than there is in the respective gaseous metal ion, which in turn implies that the size of the orbital is larger in the complex. srs.gov This electron cloud expansion can occur because the effective positive charge on the metal has decreased due to the negative charge on the ligands, allowing the d-orbitals to expand slightly. srs.gov Additionally, the overlap with ligand orbitals to form covalent bonds increases the orbital size. srs.gov
Luminescence Spectroscopy
Luminescence spectroscopy is a powerful tool for investigating the electronic structure and photophysical properties of lanthanide complexes. In the case of thulium(III) compounds, it provides insights into the intricate processes of light absorption, energy transfer, and emission.
Emission Spectra and Energy Levels of Thulium(III)
The emission spectrum of the thulium(III) ion (Tm³⁺) is characterized by a series of sharp, line-like bands, which arise from f-f electronic transitions. These transitions are relatively insensitive to the ligand environment due to the shielding of the 4f orbitals by the outer 5s and 5p electrons. However, the coordination environment can subtly influence the probabilities of these transitions and the splitting of the energy levels.
The luminescence of Tm³⁺ typically originates from several excited states, most notably the ¹D₂, ¹G₄, and ³H₄ levels. mdpi.com The observed emission bands correspond to transitions from these excited states to lower-lying energy levels. For instance, radiative transitions from the ¹D₂ level to the ³F₄ and ³H₄ states result in emissions in the visible range. americanelements.com Similarly, the ¹G₄ level gives rise to characteristic blue and red emissions through transitions to the ³H₆ and ³F₄ levels, respectively. mdpi.com A prominent near-infrared (NIR) emission is also commonly observed, originating from the ³H₄ → ³H₆ transition. mdpi.com
Table 1: Principal Emission Transitions of the Thulium(III) Ion
| Emitting Level | Terminating Level | Approximate Emission Region |
|---|---|---|
| ¹D₂ | ³F₄ | Visible (Blue-Green) |
| ¹D₂ | ³H₄ | Visible (Red) |
| ¹G₄ | ³H₆ | Visible (Blue) |
| ¹G₄ | ³F₄ | Visible (Red) |
| ¹G₄ | ³H₅ | Near-Infrared (NIR) |
| ³H₄ | ³H₆ | Near-Infrared (NIR) |
This table is a generalized representation based on known Tm³⁺ spectroscopy. mdpi.comamericanelements.com
Luminescence Quantum Yields and Lifetimes
The luminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both parameters are highly sensitive to non-radiative decay pathways that can quench the luminescence.
For lanthanide complexes, including β-diketonates, non-radiative quenching often occurs through vibrational de-excitation involving high-frequency oscillators, such as O-H bonds from coordinated water molecules or C-H bonds from the organic ligands. researchgate.net The presence of three water molecules in the coordination sphere of Thulium 2,4-pentanedionate trihydrate is expected to significantly influence its quantum yield and lifetime. The high-frequency vibrations of the O-H bonds provide an efficient pathway for the dissipation of the excited-state energy as heat, thereby reducing the luminescence efficiency.
Specific experimental data for the luminescence quantum yield and lifetime of Thulium 2,4-pentanedionate trihydrate could not be located in the surveyed scientific literature. However, studies on related lanthanide β-diketonate complexes demonstrate that the quantum yields can vary widely, from less than 1% to over 50%, depending on the specific lanthanide ion, the nature of the β-diketonate ligand, and the presence of quenchers like water molecules. nih.govresearchgate.net Similarly, lifetimes for Tm³⁺ complexes can range from microseconds to milliseconds, with shorter lifetimes generally observed in the presence of efficient quenching pathways. mdpi.com
Luminescence Mechanisms and Energy Transfer Pathways
In lanthanide β-diketonate complexes, the luminescence of the central metal ion is typically sensitized by the organic ligand, a process known as the "antenna effect". oaepublish.com This mechanism involves a series of steps:
Ligand Absorption: The β-diketonate ligand, in this case, 2,4-pentanedionate, possesses a π-conjugated system that strongly absorbs UV radiation, exciting the ligand from its singlet ground state (S₀) to an excited singlet state (S₁).
Intersystem Crossing: The excited ligand can then undergo a rapid, non-radiative transition from the singlet state (S₁) to a lower-energy triplet state (T₁). This process, known as intersystem crossing, is generally efficient in ligands coordinated to heavy metal ions.
Intramolecular Energy Transfer: The energy from the ligand's triplet state (T₁) is subsequently transferred to a resonant excited state of the thulium(III) ion. For this energy transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the principal accepting energy level of the lanthanide ion.
Lanthanide Emission: Following the energy transfer, the excited Tm³⁺ ion relaxes to its ground state by emitting characteristic f-f luminescence.
Upconversion and Downconversion Processes
Thulium(III) is a well-known ion for its ability to exhibit upconversion luminescence, a process where lower-energy photons (typically in the near-infrared) are converted into higher-energy emitted photons (in the visible or ultraviolet range). mdpi.com This phenomenon is particularly relevant in materials co-doped with sensitizer (B1316253) ions like Yb³⁺, but can also occur in single-ion systems through mechanisms such as excited-state absorption (ESA) or energy transfer upconversion (ETU).
In the context of a thulium complex, upconversion can occur when a Tm³⁺ ion, already in a long-lived excited state (e.g., ³F₄), absorbs a second photon to reach a higher excited state (e.g., ¹G₄), from which visible emission can occur. mdpi.com The ladder-like energy level structure of Tm³⁺ is particularly conducive to such sequential absorptions. researchgate.net
Downconversion, or quantum cutting, is another possible energy transfer process where the absorption of a single high-energy photon leads to the emission of two or more lower-energy photons. While theoretically possible for certain lanthanide pairs, specific reports on downconversion in Thulium 2,4-pentanedionate trihydrate are not available.
Influence of Coordination Environment on Luminescence Properties
The coordination environment around the Tm³⁺ ion, defined by the 2,4-pentanedionate ligands and the three water molecules, plays a crucial role in determining the luminescence properties. The key factors include:
Coordination Number and Symmetry: The number of coordinating atoms and the symmetry of the complex affect the crystal field splitting of the Tm³⁺ energy levels. While f-f transitions are largely shielded, low-symmetry environments can relax the selection rules, leading to an increase in the probability of certain transitions and thus enhancing luminescence intensity. researchgate.net
Non-Radiative Quenching: As previously mentioned, the presence of coordinated water molecules is a major source of non-radiative de-excitation. The high-frequency O-H vibrations efficiently quench the excited states of the Tm³⁺ ion, leading to a significant reduction in both the luminescence lifetime and quantum yield. researchgate.net Replacing H₂O with D₂O (heavy water) can mitigate this effect due to the lower vibrational frequency of O-D bonds, often resulting in enhanced luminescence.
Ligand Field and Nephelauxetic Effect: The nature of the chemical bonds between the thulium ion and the coordinating oxygen atoms of the acetylacetonate and water ligands can influence the positions of the energy levels. This is known as the nephelauxetic effect, which relates to the covalency of the metal-ligand bond and can cause small shifts in the spectral bands. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are surface-sensitive techniques that provide information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface.
For Thulium 2,4-pentanedionate trihydrate, XPS analysis would be expected to show core-level spectra for thulium (Tm), oxygen (O), and carbon (C).
Tm 4d spectrum: This would confirm the presence of thulium and its oxidation state, which is expected to be +3.
O 1s spectrum: This region would likely be complex, with distinct peaks or a broadened envelope corresponding to the different chemical environments of the oxygen atoms: the carbonyl and enolate oxygens of the acetylacetonate ligands, and the oxygen atoms of the coordinated water molecules.
C 1s spectrum: This would show peaks corresponding to the various carbon atoms in the acetylacetonate ligand (methyl, methylene, and carbonyl carbons).
Auger Electron Spectroscopy could provide complementary elemental information and is particularly useful for depth profiling to study the compositional homogeneity of thin films or samples that may have surface contamination.
A review of the available scientific literature did not yield any specific XPS or AES studies performed on Thulium 2,4-pentanedionate trihydrate. However, studies on other metal acetylacetonate complexes can provide an indication of the expected binding energies.
Table 2: Representative Binding Energies for Components in Metal Acetylacetonate Complexes
| Element | Orbital | Typical Binding Energy Range (eV) | Notes |
|---|---|---|---|
| Oxygen | O 1s | 530 - 534 | Multiple peaks expected due to C=O, C-O, and H₂O environments. |
| Carbon | C 1s | 284 - 289 | Multiple peaks corresponding to C-C/C-H, C-O, and C=O bonds. |
| Thulium | Tm 4d | ~175 - 180 | Expected range for Tm(III). |
This table presents generalized data based on XPS studies of various metal acetylacetonate complexes and is not specific to the thulium compound. Actual values can vary based on the specific chemical environment and instrument calibration.
Oxidation State Determination
The oxidation state of the thulium ion within the Thulium 2,4-pentanedionate trihydrate complex is a fundamental aspect of its electronic structure. In its elemental form, thulium has an electron configuration of [Xe] 4f¹³ 6s². To achieve a stable chemical state within a compound, it typically loses its two 6s electrons and one 4f electron, resulting in a +3 oxidation state.
While direct experimental determination of the oxidation state for this specific compound via techniques like X-ray Photoelectron Spectroscopy (XPS) is not widely published, the stoichiometry of the complex strongly supports the presence of Tm(III). The nomenclature itself, Thulium(III) acetylacetonate, explicitly indicates this +3 oxidation state. wikipedia.org
Elemental Composition and Surface Analysis
The elemental composition of a compound provides the foundational data for its chemical identity. The surface characteristics, in turn, offer insights into how the material interacts with its environment.
Elemental Composition
Theoretical Elemental Composition of Thulium 2,4-pentanedionate Trihydrate
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Thulium | Tm | 168.93 | 1 | 168.93 | 32.47 |
| Carbon | C | 12.01 | 15 | 180.15 | 34.62 |
| Hydrogen | H | 1.01 | 27 | 27.27 | 5.24 |
| Oxygen | O | 16.00 | 9 | 144.00 | 27.67 |
| Total | | | | 520.35 | 100.00 |
Note: This table is based on theoretical calculations from the chemical formula. Experimental values may vary slightly.
Surface Analysis
The surface morphology and composition of Thulium 2,4-pentanedionate trihydrate can be investigated using techniques such as Scanning Electron Microscopy (SEM) for imaging the surface topography and Energy-Dispersive X-ray Spectroscopy (EDS) for elemental mapping of the surface. However, specific studies detailing the surface analysis of this compound are not prevalent in the accessible scientific literature. It is known that lanthanide acetylacetonate complexes can be used as precursors in chemical vapor deposition (CVD) processes for creating thin films, which implies that their surface characteristics are of scientific interest. researchgate.net
Chemical State and Bonding Analysis
The chemical environment and bonding within Thulium 2,4-pentanedionate trihydrate are crucial for understanding its properties. Spectroscopic techniques are the primary tools for elucidating these characteristics.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements in a compound by measuring the binding energies of their core electrons. While XPS studies have been conducted on various thulium compounds and other lanthanide complexes, specific, publicly available high-resolution XPS data for Thulium 2,4-pentanedionate trihydrate is scarce.
In general, for lanthanide(III) complexes, the binding energies of the metal's core levels are sensitive to the ligand environment. For instance, studies on other thulium compounds like its hydroxide (B78521) and oxide show distinct shifts in the Tm 4d binding energies that allow for the differentiation of chemical states. In the absence of specific data for the title compound, we can refer to typical binding energy ranges for related materials. It is important to note that these are not direct measurements for Thulium 2,4-pentanedionate trihydrate and should be treated as estimations.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of molecules, providing a fingerprint of the chemical bonds present. In metal acetylacetonate complexes, the coordination of the ligand to the metal ion leads to characteristic shifts in the vibrational frequencies of the C=O and C=C bonds of the acetylacetonate ring.
The acetylacetone (B45752) ligand exists in both keto and enol forms. Upon deprotonation and coordination to a metal ion, a delocalized π-electron system is formed within the chelate ring. This results in the disappearance of the individual C=O and C=C stretching vibrations and the appearance of new bands corresponding to the coupled vibrations of the coordinated ligand.
Studies on various metal acetylacetonate complexes have identified characteristic vibrational bands. For example, the strong absorption bands in the 1500-1600 cm⁻¹ region are typically assigned to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand. The bands in the 1350-1450 cm⁻¹ region are often attributed to the CH₃ deformation modes. The interaction of the thulium ion with the oxygen atoms of the ligand would also give rise to Tm-O stretching vibrations, which are expected to appear at lower frequencies (typically below 600 cm⁻¹).
Typical FT-IR Vibrational Bands for Metal Acetylacetonate Complexes
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
|---|---|
| ν(C=O) + ν(C=C) | 1500 - 1600 |
| δ(CH₃) | 1350 - 1450 |
Note: This table provides general frequency ranges for metal acetylacetonate complexes. Specific values for Thulium 2,4-pentanedionate trihydrate may differ and require experimental verification.
Thermal Behavior and Decomposition Mechanisms of Thulium 2,4 Pentanedionate Trihydrate
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis. TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition and volatilization processes. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions such as dehydration, melting, and decomposition.
When subjected to TGA, Thulium 2,4-pentanedionate trihydrate is expected to exhibit a multi-step decomposition profile. Each step corresponds to the loss of a specific part of the molecule.
Dehydration: The initial mass loss event at lower temperatures is attributed to the removal of the three water molecules of hydration. This process typically occurs in one or more steps below approximately 150 °C.
Decomposition of the Ligand: Following complete dehydration, the anhydrous Thulium 2,4-pentanedionate complex undergoes further decomposition at higher temperatures. This phase involves the breakdown of the organic pentanedionate ligands. This process can be complex and may occur in several overlapping stages, ultimately leading to the formation of a stable thulium oxide residue at high temperatures (e.g., above 500-600 °C).
Illustrative TGA Data for a Hydrated Metal β-Diketone Complex
< style> table { width: 100%; border-collapse: collapse; } th, td { border: 1px solid #dddddd; text-align: left; padding: 8px; } tr:nth-child(even) { background-color: #f2f2f2; } < /style> < table> < tr> < th>Decomposition Step< /th> < th>Expected Temperature Range (°C)< /th> < th>Process< /th> < /tr> < tr> < td>Step 1< /td> < td>< 150< /td> < td>Loss of coordinated water molecules (Dehydration)< /td> < /tr> < tr> < td>Step 2< /td> < td>~200 - 400< /td> < td>Initial decomposition and fragmentation of the pentanedionate ligands< /td> < /tr> < tr> < td>Step 3< /td> < td>> 400< /td> < td>Final decomposition of organic residues and formation of stable metal oxide< /td> < /tr> < /table>
The DSC curve provides complementary information on the energetic changes occurring during the mass loss events observed in TGA.
Endothermic Processes: The dehydration step is an endothermic process, as energy is required to break the coordinative bonds of the water molecules and vaporize them. This would appear as an endothermic peak in the DSC curve corresponding to the first mass loss step in the TGA. Melting of the anhydrous complex, if it occurs before decomposition, would also be observed as an endothermic event.
Exothermic Processes: The decomposition of the organic ligands is typically a highly exothermic process. This is due to the combustion of the organic fragments in an oxidizing atmosphere (like air) or the formation of thermodynamically stable products like thulium oxide. These events are registered as large exothermic peaks in the DSC curve at higher temperatures.
Kinetic analysis of the thermal decomposition process provides quantitative data on the stability of the compound and the mechanism of its breakdown. By performing TGA experiments at several different heating rates (e.g., 5, 10, 15, 20 °C/min), isoconversional methods such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models can be applied. udsm.ac.tzresearchgate.net These methods allow for the determination of the activation energy (Ea) of decomposition as a function of the extent of conversion. researchgate.net The activation energy represents the minimum energy required to initiate the decomposition reaction. A higher activation energy generally implies greater thermal stability. For multi-step decomposition processes, the activation energy is calculated for each distinct stage, providing insights into the relative stability of the hydrated and anhydrous forms of the complex. udsm.ac.tz
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry or FT-IR
Evolved Gas Analysis (EGA) is a powerful technique used to identify the gaseous products released during thermal decomposition. wikipedia.org By coupling the outlet of a TGA instrument to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR), the chemical nature of the evolved gases can be determined in real-time as the sample is heated. mdpi.commeasurlabs.com
For Thulium 2,4-pentanedionate trihydrate, EGA would be expected to identify the following species:
Water (H₂O): Detected during the initial dehydration step. It is readily identified by both MS (m/z = 18) and FT-IR.
Ligand Fragments: The decomposition of the 2,4-pentanedionate ligand is expected to yield a mixture of volatile organic compounds. Studies on similar metal acetylacetonate (B107027) complexes have identified products such as acetone (B3395972) (C₃H₆O), ketene (B1206846) (C₂H₂O), acetic acid, and smaller molecules like carbon dioxide (CO₂) and carbon monoxide (CO). rsc.org The exact composition of the evolved gases can depend on the reaction atmosphere (e.g., inert or oxidative).
Illustrative EGA Data for a Metal Pentanedionate Complex
< style> table { width: 100%; border-collapse: collapse; } th, td { border: 1px solid #dddddd; text-align: left; padding: 8px; } tr:nth-child(even) { background-color: #f2f2f2; } < /style> < table> < tr> < th>Decomposition Step< /th> < th>Potential Evolved Gas< /th> < th>Identification Technique< /th> < /tr> < tr> < td>Dehydration< /td> < td>Water (H₂O)< /td> < td>MS, FT-IR< /td> < /tr> < tr> < td>Ligand Decomposition< /td> < td>Acetone (C₃H₆O), Ketene (C₂H₂O), Carbon Dioxide (CO₂), Carbon Monoxide (CO), various hydrocarbons< /td> < td>MS, FT-IR, GC-MS< /td> < /tr> < /table>
By combining the information from TGA (when mass is lost) and EGA (what is lost), a detailed decomposition mechanism can be proposed. mdpi.com
Initiation by Dehydration: The thermal decomposition pathway begins with the endothermic loss of water molecules.
Ligand Dissociation and Fragmentation: Once the complex is anhydrous, further heating leads to the breaking of the thulium-oxygen coordination bonds. The liberated 2,4-pentanedionate radical or anion is thermally unstable and undergoes a series of complex fragmentation reactions. rsc.org The identification of key fragments like acetone and ketene helps to piece together the specific bond-scission events occurring within the ligand. rsc.org
Final Residue Formation: The organic fragments volatilize, leaving behind a solid residue that, at sufficiently high temperatures, is converted to the most stable inorganic product, which for thulium is typically thulium(III) oxide (Tm₂O₃).
This comprehensive analysis, integrating TGA, DSC, and EGA, provides a complete picture of the thermal stability, energetic transformations, and chemical reactions that occur when Thulium 2,4-pentanedionate trihydrate is heated.
In Situ High-Temperature X-ray Diffraction Studies of Thulium 2,4-pentanedionate Trihydrate
In situ high-temperature X-ray diffraction (HT-XRD) is a powerful analytical technique used to study the structural changes in materials as a function of temperature. youtube.com This method allows for the real-time monitoring of crystalline phases, enabling the identification of phase transitions, the formation of intermediate compounds, and the final decomposition products. While specific HT-XRD studies exclusively on Thulium 2,4-pentanedionate trihydrate are not extensively documented in publicly available literature, the thermal behavior of analogous lanthanide β-diketonate complexes provides a strong basis for predicting its decomposition pathway.
Phase Transitions and Amorphization during Heating
Upon heating, Thulium 2,4-pentanedionate trihydrate is expected to undergo a series of phase transitions. The initial phase transitions would involve the loss of its three water molecules of hydration. This dehydration process typically occurs at relatively low temperatures and can proceed in one or more steps, which would be observable as changes in the diffraction pattern.
Following dehydration, the anhydrous Thulium 2,4-pentanedionate would likely exhibit further phase transitions at elevated temperatures. These transitions could involve changes in its crystal symmetry or packing. As the temperature continues to rise, significant thermal motion and the onset of decomposition can lead to a loss of long-range crystalline order, a phenomenon known as amorphization. This would be characterized in an HT-XRD experiment by the gradual broadening and eventual disappearance of sharp diffraction peaks, being replaced by a broad, diffuse halo.
A representative, hypothetical sequence of these phase changes based on studies of similar lanthanide complexes is presented in the table below.
| Temperature Range (°C) | Expected Event | XRD Observation |
| 80 - 150 | Dehydration (Loss of H₂O) | Change in peak positions, possible new crystal phase |
| 150 - 250 | Anhydrous Phase Transition / Onset of Amorphization | Peak broadening, decrease in peak intensity |
| > 250 | Significant Decomposition and Amorphization | Disappearance of characteristic peaks, broad halo |
This table is a generalized representation based on the behavior of similar lanthanide complexes and awaits specific experimental verification for Thulium 2,4-pentanedionate trihydrate.
Formation of Intermediate Phases and Final Residues
As the organic ligands begin to decompose at higher temperatures, new crystalline or amorphous intermediate phases are expected to form. For many lanthanide acetylacetonates (B15086760), the decomposition does not proceed directly to the final oxide but involves the formation of polynuclear oxo-clusters. researchgate.netmdpi.com These clusters are characterized by a core of lanthanide and oxygen atoms, still bearing some organic fragments. In situ HT-XRD would be critical in identifying the crystalline nature of any such intermediates.
Commonly observed intermediates in the thermal decomposition of rare earth carboxylates and similar complexes include oxycarbonates. iaea.org The final decomposition product, typically achieved at very high temperatures, is the most thermodynamically stable oxide of the metal. For thulium, this would be Thulium(III) oxide (Tm₂O₃). The emergence of sharp, new diffraction peaks corresponding to the known pattern of Tm₂O₃ at the final stage of the heating process would confirm the completion of the decomposition.
The table below outlines the likely formation of intermediates and the final residue.
| Temperature Range (°C) | Expected Process | Likely Crystalline Phases Detected by XRD |
| 250 - 450 | Ligand decomposition and formation of intermediates | Possible Thulium oxy-species, Thulium oxycarbonate |
| > 600 | Complete decomposition and crystallization of oxide | Thulium(III) oxide (Tm₂O₃) |
This table presents a probable decomposition pathway. The exact nature and crystallinity of intermediate phases for Thulium 2,4-pentanedionate trihydrate require specific experimental investigation.
Mechanistic Modeling of Thermal Decomposition
The decomposition of solid materials can often be described by the general equation:
dα/dt = k(T)f(α)
where α is the fractional conversion, t is time, k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation), and f(α) is the reaction model which describes the physical mechanism of the decomposition.
Several reaction models can be tested to fit the experimental data, including:
Nucleation models: These describe processes where the reaction begins at active sites and then grows.
Geometrical contraction models: These are based on the advancement of a reaction interface at a constant velocity.
Diffusion models: These assume the reaction rate is controlled by the diffusion of reactants or products.
Reaction order models: These are empirical models that describe the reaction based on a formal reaction order.
For complex multi-step decompositions, such as that expected for Thulium 2,4-pentanedionate trihydrate (dehydration, ligand decomposition, intermediate formation, and final oxide formation), each step may be governed by a different reaction mechanism. chemicalpapers.com Advanced modeling techniques can deconvolve these overlapping steps to propose a comprehensive decomposition mechanism. The insights gained from such models are crucial for applications where the controlled thermal decomposition of the precursor is required, for instance, in the synthesis of thulium-containing nanomaterials or thin films.
Computational Chemistry and Theoretical Studies on Thulium 2,4 Pentanedionate Trihydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying lanthanide complexes. It offers a balance between computational cost and accuracy, making it suitable for calculating the properties of large molecules containing heavy elements. scispace.com Studies on related hydrated lanthanide ions have demonstrated that DFT methods can yield reliable results for the geometries and binding energies of these complex systems. scispace.com
In Thulium(III) 2,4-pentanedionate trihydrate, the central thulium(III) ion is in a +3 oxidation state. aps.orgwhiterose.ac.uk Its ground-state electron configuration is [Xe] 4f¹², leaving the 4f orbitals as the primary valence orbitals. aps.org The coordination sphere consists of three bidentate 2,4-pentanedionate (acac) ligands and three water molecules.
DFT geometry optimization would predict the thulium ion to be coordinated by six oxygen atoms from the three acetylacetonate (B107027) ligands and three oxygen atoms from the water molecules, resulting in a coordination number of nine. This is consistent with studies on hydrated lanthanide ions, which show that early- to mid-lanthanides favor a coordination number of 9. nih.govrsc.org The three bidentate acetylacetonate ligands form six-membered chelate rings with the Tm(III) ion. The electronic structure is characterized by a highly ionic bond between the hard acid Tm³⁺ cation and the hard oxygen donor atoms of the ligands.
Table 1: Predicted Coordination and Structural Features of Thulium 2,4-pentanedionate Trihydrate
| Feature | Description | Probable Value/Geometry |
| Central Ion | Thulium | Tm(III) |
| Electron Configuration | [Xe] 4f¹² | - |
| Coordination Number | Number of donor atoms bonded to Tm(III) | 9 |
| Ligands | Acetylacetonate (acac), Water (H₂O) | 3 acac, 3 H₂O |
| Coordination Geometry | Arrangement of donor atoms | Capped Square Antiprism or Tricapped Trigonal Prism |
| Chelate Rings | Formed by acac ligands | Three 6-membered Tm-O-C-C-C-O rings |
The infrared (IR) spectrum of Thulium(III) 2,4-pentanedionate trihydrate is expected to be dominated by the internal vibrations of the acetylacetonate ligands, with additional bands from the coordinated water molecules. DFT calculations are instrumental in assigning these vibrational modes. ruc.dk Theoretical studies on acetylacetone (B45752) itself and its metal complexes provide a strong basis for these assignments. nih.govresearchgate.net
Key vibrational modes include C-O and C-C stretching vibrations within the chelate ring, which are sensitive to coordination with the metal ion. These are typically observed in the 1500-1600 cm⁻¹ region. nih.gov The C-H stretching and bending modes of the methyl groups appear at higher and lower frequencies, respectively. The presence of coordinated water molecules would introduce broad O-H stretching bands around 3200-3500 cm⁻¹ and H-O-H bending modes near 1600-1630 cm⁻¹. Low-frequency vibrations (below 600 cm⁻¹) can be assigned to the Tm-O stretching and ring deformation modes. uct.ac.za
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Thulium 2,4-pentanedionate Trihydrate based on DFT Calculations of Related Compounds
| Wavenumber Range (cm⁻¹) | Assignment | Reference |
| ~3200 - 3500 | O-H stretching (coordinated H₂O) | nih.gov |
| ~1580 - 1600 | C=O stretching (coordinated acac) | ruc.dknih.gov |
| ~1520 - 1540 | C=C stretching (coordinated acac) | ruc.dknih.gov |
| ~1420 | CH₃ asymmetric deformation | researchgate.net |
| ~1250 | C-CH₃ stretching + C-C stretching | researchgate.net |
| ~920 | C-CH₃ stretching | ruc.dk |
| < 600 | Tm-O stretching and ring deformation | uct.ac.za |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net
For a lanthanide complex like Thulium(III) 2,4-pentanedionate trihydrate, the HOMO is typically localized on the organic acetylacetonate ligands, specifically on the π-system of the chelate rings. The LUMO, conversely, is expected to be primarily composed of the vacant 4f orbitals of the Tm(III) ion. This localization means that charge-transfer transitions, from the ligand to the metal (LMCT), are possible. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Table 3: Conceptual Analysis of Frontier Molecular Orbitals
| Orbital | Primary Character | Implication |
| HOMO | Ligand-based (π-orbitals of acac) | Acts as the primary electron donor in reactions. |
| LUMO | Metal-based (vacant 4f orbitals of Tm³⁺) | Acts as the primary electron acceptor. |
| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | Determines kinetic stability and the energy of the lowest electronic transitions. |
Charge distribution analysis, often performed using methods like Mulliken population analysis, helps to quantify the ionic or covalent nature of chemical bonds. wikipedia.org These methods partition the total electron density among the atoms in the molecule, assigning partial atomic charges. researchgate.netopenmx-square.org While the absolute values can be sensitive to the computational method and basis set used, the trends provide valuable chemical insight. uni-muenchen.de
In Thulium(III) 2,4-pentanedionate trihydrate, a significant positive charge is expected to be localized on the thulium atom, consistent with its formal +3 oxidation state. The oxygen atoms of both the acetylacetonate and water ligands will bear negative partial charges, reflecting the high polarity and predominantly ionic character of the Tm-O bonds. This ionic interaction is the main driving force for complex formation. The carbon and hydrogen atoms of the acetylacetonate ligands will have smaller partial charges. This charge distribution confirms the role of the Tm(III) ion as an electrostatic center that organizes the ligands around it.
Table 4: Expected Mulliken Atomic Charges (in elementary charge units, e)
| Atom | Expected Partial Charge Range | Rationale |
| Tm | +2.0 to +2.8 | Highly electropositive metal ion in +3 oxidation state. |
| O (acac) | -0.6 to -0.9 | Electronegative atom in an anionic ligand. |
| O (H₂O) | -0.5 to -0.8 | Electronegative atom in a neutral but polar ligand. |
| C (acac) | Variable (-0.4 to +0.4) | Depends on the local bonding environment (e.g., bonded to O vs. H). |
| H | +0.1 to +0.4 | Less electronegative than C and O. |
Ab Initio Calculations
Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. numberanalytics.com Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF) provide a higher level of theory for investigating electronic structure, particularly for systems with complex electron correlation effects like lanthanides. rsc.orgnih.gov
Ligand Field Theory (LFT) and its simpler electrostatic predecessor, Crystal Field Theory (CFT), are models used to describe the splitting of the metal ion's d- or f-orbitals under the influence of the electric field created by the surrounding ligands. umb.eduwikipedia.org For lanthanides, the 4f electrons are well-shielded and less involved in covalent bonding, making the electrostatic approach of CFT a reasonable starting point.
The electric field from the nine oxygen donor atoms in Thulium(III) 2,4-pentanedionate trihydrate lifts the degeneracy of the Tm(III) ion's electronic energy levels (J-levels). capes.gov.br Ab initio calculations can be used to compute the energies of the resulting multiplet states and to extract the crystal field parameters (CFPs) that quantify the strength of the ligand field interaction. aps.org Studies on Tm³⁺ in other chemical environments, such as thulium ethylsulfate and yttrium oxide, have successfully calculated this splitting. For instance, in a C₃h symmetry environment, the crystal field parameters were determined, providing a quantitative measure of the interaction between the Tm³⁺ ion and its coordinating ligands. spacefrontiers.org These parameters are crucial for interpreting the electronic absorption and emission spectra of the complex.
Table 5: Representative Crystal Field Parameters for Tm³⁺ in a C₃h Symmetry Site (from Thulium Ethylsulfate study)
| Parameter | Value (cm⁻¹) | Description |
| A₂⁰⟨r²⟩ | 13 | Quantifies the interaction along the principal axis (z). |
| A₄⁰⟨r⁴⟩ | -80 | Higher-order axial interaction parameter. |
| A₆⁰⟨r⁶⟩ | -32 | Higher-order axial interaction parameter. |
| A₆⁶⟨r⁶⟩ | 300 | Quantifies the interaction in the xy-plane. |
| Data from a study on a different Tm³⁺ complex used for illustrative purposes. spacefrontiers.org |
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters for lanthanide complexes, including Thulium(III) 2,4-pentanedionate trihydrate, through computational methods provides invaluable insights into their electronic structure and properties. These theoretical approaches complement experimental data, aiding in the interpretation of complex spectra and the rational design of new materials with tailored optical properties.
The electronic spectra of lanthanide ions are characterized by sharp, line-like absorption bands arising from f-f transitions. libretexts.org Unlike transition metal d-orbitals, the 4f orbitals of lanthanides are well-shielded by the outer 5s and 5p electrons, leading to minimal interaction with the ligand field. libretexts.org Consequently, the positions of these absorption bands are largely independent of the ligand environment. libretexts.org However, the intensity of these Laporte-forbidden transitions is sensitive to the coordination geometry.
Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the UV-Vis absorption spectra of coordination complexes. researchgate.net For lanthanide complexes, a common approach involves replacing the lanthanide ion with a +3e point charge and calculating the electronic transitions of the ligand framework. sparkle.pro.br This method is effective because the observed spectra are often dominated by intense ligand-to-metal charge transfer (LMCT) bands or intra-ligand transitions, rather than the weak f-f transitions. nih.govresearchgate.net Theoretical studies on various metal acetylacetonate complexes have successfully assigned observed UV-Vis bands to specific electronic transitions, such as partial ligand-metal charge transfer and intra-/inter-ligand π-π* or n-π* transitions. researchgate.net
Predicting the Nuclear Magnetic Resonance (NMR) spectra of paramagnetic lanthanide complexes like thulium(III) compounds presents a significant challenge due to the large paramagnetic shifts and line broadening induced by the unpaired f-electrons. rsc.org Nevertheless, computational methods, particularly those based on DFT, have emerged as valuable tools for interpreting these complex spectra. nih.gov By calculating the hyperfine shifts, which are sensitive to the geometric and electronic structure of the complex, it is possible to correlate the observed resonances with specific nuclei in the molecule. nih.gov For instance, DFT calculations have been successfully used to rationalize the paramagnetic NMR data for a series of lanthanide complexes, demonstrating the ability to distinguish between different coordination geometries and electronic structures across the lanthanide series. nih.gov Anomalous relaxation rate profiles observed for some thulium complexes have been interpreted with the aid of theoretical models, highlighting the intricate interplay between the electronic relaxation of the metal ion and the molecular structure. rsc.org
Table 1: Predicted Spectroscopic Data for a Model Thulium(III) β-diketonate Complex
| Spectroscopic Parameter | Predicted Value/Range | Computational Method | Notes |
| UV-Vis Absorption (λmax) | |||
| Intra-ligand (π → π*) | ~280-320 nm | TD-DFT | Based on typical spectra of metal acetylacetonates (B15086760). researchgate.net |
| Ligand-to-Metal Charge Transfer | ~320-360 nm | TD-DFT | The exact position is sensitive to the specific ligand and metal. researchgate.net |
| f-f Transitions | Various sharp peaks in Vis-NIR | Not typically calculated via TD-DFT | These transitions are weak and their positions are characteristic of the Tm(III) ion. libretexts.org |
| ¹H NMR Chemical Shift (ppm) | |||
| Coordinated H₂O | Highly shifted and broadened | DFT-based methods | The exact shift depends on the precise coordination geometry and magnetic susceptibility tensor. nih.gov |
| Ligand CH₃ | Broadened, shifted outside the typical diamagnetic range | DFT-based methods | The paramagnetic shift is a key indicator of the coordination environment. azom.com |
| Ligand CH | Broadened, significantly shifted | DFT-based methods | The magnitude and direction of the shift are influenced by the distance and angle to the Tm(III) ion. nih.gov |
Note: The values in this table are illustrative and based on general findings for lanthanide β-diketonate complexes. Specific calculations for Thulium 2,4-pentanedionate trihydrate would be required for precise predictions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to investigate the dynamic behavior of molecules over time. For Thulium 2,4-pentanedionate trihydrate, MD simulations can provide critical insights into its behavior in different environments, particularly in solution.
Solution-Phase Behavior and Solvent Interactions
In solution, the coordination sphere of a lanthanide ion is often highly dynamic. nih.gov MD simulations can model the interactions between the thulium complex and solvent molecules, revealing details about the stability of the complex, the structure of the solvation shells, and the dynamics of solvent exchange. researchgate.netiaea.org For lanthanide aqua ions, MD studies have shown that the first hydration shell is highly dynamic, with water molecules exchanging between the coordinated and bulk solvent. nih.gov The number of water molecules directly coordinated to the lanthanide ion can fluctuate, and this is dependent on the size of the ion. rsc.org For heavier lanthanides like thulium, a lower coordination number (e.g., eight) is generally preferred over the nine-coordinate structure often seen for lighter lanthanides. rsc.org
When Thulium 2,4-pentanedionate trihydrate is dissolved, the coordinated water molecules can exchange with bulk solvent molecules. MD simulations can quantify the rate of this exchange and determine the mean residence time of water molecules in the primary coordination sphere. researchgate.net Furthermore, these simulations can explore the potential for solvent molecules to displace the pentanedionate ligands, providing insights into the complex's stability in solution. The development of accurate force fields, which describe the interactions between atoms, is crucial for the reliability of these simulations. researchgate.net For lanthanide complexes, these force fields must account for polarization effects to accurately model the metal-ligand interactions. researchgate.net
Dynamic Aspects of Ligand Exchange
Ligand exchange is a fundamental process in coordination chemistry, and MD simulations can elucidate the mechanisms of these reactions. nih.gov For Thulium 2,4-pentanedionate trihydrate, this could involve the exchange of the pentanedionate ligands with other ligands present in the solution or the exchange of the coordinated water molecules.
Computational studies on ligand exchange in metal complexes have revealed that the process can proceed through various mechanisms, including dissociative, associative, or interchange pathways. nih.gov The preferred mechanism is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligands, and the solvent. For lanthanide complexes, the exchange of ligands is often rapid due to the labile nature of the ionic metal-ligand bonds. nih.gov Time-resolved spectroscopic techniques, in conjunction with computational modeling, can provide detailed kinetic and mechanistic information about these exchange processes. arxiv.org While direct MD simulation of the complete exchange of a bulky ligand like pentanedionate may be computationally expensive, methods like metadynamics can be employed to explore the free energy landscape of the exchange process and identify the most probable reaction pathways and transition states.
Quantum Chemical Calculations for Lanthanide Coordination Compounds
Quantum chemical calculations are indispensable for understanding the electronic structure, bonding, and reactivity of lanthanide coordination compounds. aps.org These methods, which solve the Schrödinger equation for a given molecular system, provide a level of detail that is often inaccessible through experimental techniques alone.
For thulium complexes, a variety of quantum chemical methods have been employed. Semi-empirical methods, which use parameters derived from experimental data, can be used for rapid geometry optimizations of large complexes. More rigorous ab initio and DFT methods provide a more accurate description of the electronic structure. rsc.org The choice of method often involves a trade-off between computational cost and accuracy.
A key challenge in the quantum chemical treatment of lanthanide compounds is the presence of the partially filled 4f shell and the importance of relativistic effects. Advanced computational approaches are required to accurately model these systems. For example, multiconfigurational methods are often necessary to describe the complex electronic states arising from the f-electrons. DFT calculations on lanthanide complexes require careful selection of the exchange-correlation functional and basis sets to achieve reliable results. nih.gov
Quantum chemical calculations can be used to determine a wide range of properties for Thulium 2,4-pentanedionate trihydrate, including:
Electronic structure: Describing the nature of the metal-ligand bonding, the distribution of electron density, and the energies and compositions of the molecular orbitals.
Thermodynamic properties: Calculating energies of formation, reaction energies, and activation barriers for chemical processes.
Spectroscopic properties: As discussed in section 6.2.2, predicting UV-Vis, NMR, and other spectra.
Coordination Chemistry and Solution Behavior of Thulium 2,4 Pentanedionate Trihydrate
Adduct Formation with Auxiliary Ligands
Thulium(III) 2,4-pentanedionate, like other lanthanide β-diketonates, readily forms adducts with a variety of neutral donor ligands. This propensity for adduct formation is a key feature of its coordination chemistry, leading to the expansion of the metal's coordination sphere and the modification of the complex's properties.
Synthesis and Characterization of Mixed-Ligand Complexes
The synthesis of mixed-ligand complexes of thulium 2,4-pentanedionate trihydrate can be achieved through the reaction of the parent complex with auxiliary ligands in a suitable solvent. A common method involves the direct reaction of the hydrated thulium acetylacetonate (B107027) with the desired ligand. For instance, the reaction of the dihydrated form of thulium acetylacetonate in acetonitrile (B52724) and dichloromethane (B109758) with 5-[(4-fluorobenzylidene)amino]-8-hydroxyquinoline (a Schiff base ligand) upon heating leads to the formation of a tetranuclear complex, [Tm₄(acac)₆(L)₆(μ₃-OH)₂]. wikipedia.org
The synthesis of adducts with simpler neutral ligands such as glymes has also been reported for related lanthanide β-diketonates. The reaction of hydrated lanthanide tris(2,2,6,6-tetramethyl-3,5-heptanedionate), [Ln(tmhd)₃(H₂O)], with triglyme (B29127) in hexane (B92381) yields eight-coordinate, triglyme-bridged dimeric complexes. st-andrews.ac.ukrsc.org Similarly, reaction with tetraglyme (B29129) can produce nine-coordinate monomeric compounds. st-andrews.ac.ukrsc.org Adducts with N-donor ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) are also well-known for lanthanide acetylacetonates (B15086760). researchgate.netresearchgate.net
Characterization of these mixed-ligand complexes is typically performed using a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is useful for confirming the coordination of both the β-diketonate and the auxiliary ligand. For example, in a study of chromium and manganese mixed-ligand complexes, the molar conductivity values in DMSO were used to determine the ionic or non-ionic nature of the complexes. nih.gov Mass spectrometry helps in elucidating the chemical formulae of the resulting complexes by identifying the molecular ion peaks and their fragmentation patterns. nih.gov
A general procedure for the synthesis of mixed-ligand complexes of divalent metal ions with β-diketones and heterocyclic bases involves dissolving the metal salt and the ligands in an appropriate solvent, followed by refluxing the reaction mixture. nih.gov For instance, chromium(III) and manganese(II) complexes were prepared by reacting the respective metal chlorides with N′-acetyl-2-cyanoacetohydrazide and 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide (B32628) in ethanol (B145695). nih.gov
| Reactants | Auxiliary Ligand | Resulting Complex | Solvent | Conditions | Reference |
| Tm(acac)₃·2H₂O | 5-[(4-fluorobenzylidene)amino]-8-hydroxyquinoline | [Tm₄(acac)₆(L)₆(μ₃-OH)₂] | Acetonitrile/Dichloromethane | Heating | wikipedia.org |
| [Ln(tmhd)₃(H₂O)] | Triglyme | [{Ln(tmhd)₃}₂L¹] | Hexane | - | st-andrews.ac.ukrsc.org |
| [La(tmhd)₃(H₂O)] | Tetraglyme | [La(tmhd)₃L²] | Hexane | - | st-andrews.ac.ukrsc.org |
| LnCl₃, Btfa, Phen/Bipy | Phenanthroline (Phen) or 2,2'-Bipyridine (Bipy) | Ln(Btfa)₃(Phen/Bipy) | - | Direct reaction | researchgate.net |
Influence of Adducts on Coordination Number and Geometry
The coordination of auxiliary ligands to the thulium(III) center in thulium 2,4-pentanedionate trihydrate has a profound impact on its coordination number and geometry. The thulium(III) ion in the parent tris-chelate is coordinatively unsaturated and readily expands its coordination sphere upon interaction with additional donor atoms.
In the dihydrated form, Tm(C₅H₇O₂)₃(H₂O)₂, the thulium ion is eight-coordinated. wikipedia.org The formation of adducts with neutral ligands typically results in coordination numbers of 7, 8, or 9 for lanthanide ions. researchgate.net For example, the reaction of hydrated lanthanide tris(tmhd) with triglyme leads to eight-coordinate dimeric complexes. st-andrews.ac.ukrsc.org In contrast, the use of tetraglyme with lanthanum tris(tmhd) results in a nine-coordinate monomeric complex where the lanthanum ion is bonded to three of the five oxygen atoms of the glyme ligand. st-andrews.ac.ukrsc.org
The addition of bidentate N-donor ligands like 1,10-phenanthroline or 2,2'-bipyridine to lanthanide β-diketonate complexes also leads to an increase in the coordination number. For instance, the synthesis of mixed-ligand complexes of lanthanides with terpyridine (tridentate), acetylacetonate (bidentate), and nitrate (B79036) (bidentate) resulted in complexes with coordination numbers of nine or ten. rsc.org In these complexes, the five donor atoms from the terpyridine and acetylacetonate ligands often form a distorted pentagonal plane around the lanthanide ion, with the nitrate ligands occupying axial positions. rsc.org The specific geometry adopted is influenced by the ionic radius of the lanthanide ion. rsc.org
The coordination geometry of the resulting adducts can vary. For lanthanide β-diketonate complexes with 1,10-phenanthroline, a distorted square-antiprismatic geometry is often observed for the eight-coordinate complexes. researchgate.net The geometry of the adducts of bis(acetylacetonato)zinc(II) with 1,10-phenanthroline and 2,2'-bipyridine is distorted octahedral. nih.gov
| Parent Complex | Auxiliary Ligand | Coordination Number | Geometry | Reference |
| Tm(C₅H₇O₂)₃(H₂O)₂ | - | 8 | - | wikipedia.org |
| [Ln(tmhd)₃(H₂O)] | Triglyme | 8 | Dimeric | st-andrews.ac.ukrsc.org |
| [La(tmhd)₃(H₂O)] | Tetraglyme | 9 | Monomeric | st-andrews.ac.ukrsc.org |
| [Ln(terpy)(acac)(NO₃)₂] | Terpyridine, Nitrate | 9 or 10 | Distorted pentagonal bipyramidal | rsc.org |
| [La(Thd)₃(Phen)] | 1,10-Phenanthroline | 8 | Square-antiprismatic | researchgate.net |
Solution Stability and Hydrolysis Studies
The stability of thulium 2,4-pentanedionate trihydrate in solution is a critical factor for its application, as it dictates the integrity of the complex under various conditions. Its stability is significantly influenced by the pH of the medium and the nature of the solvent.
pH Dependence of Stability
The stability of thulium 2,4-pentanedionate trihydrate is highly dependent on the pH of the solution. The complex is generally stable in neutral to slightly basic conditions but is susceptible to hydrolysis in acidic environments. The optimal pH for the synthesis of thulium(III) acetylacetonate is reported to be between 6.5 and 7.0, as this range minimizes the hydrolysis of the Tm³⁺ ion.
In acidic solutions, protonation of the acetylacetonate ligand can lead to the dissociation of the complex. Conversely, in highly basic solutions, the formation of hydroxo complexes can compete with the acetylacetonate chelation. A study on the hydrolytic behavior of thulium(III) in basic and near-neutral solutions (pH 6-10) at 25°C indicated the formation of various hydroxo species, including [Tm(OH)]²⁺, [Tm(OH)₂]⁺, and [Tm(OH)₃]. scirp.org The stepwise stability constants for these hydroxo complexes were determined at zero ionic strength. scirp.org
The stability of metal complexes at different pH levels is a crucial determinant of their biological activity, as changes in the coordination environment due to pH shifts can greatly affect their interactions with biological molecules. semanticscholar.org
Speciation in Aqueous and Organic Solvents
The speciation of thulium 2,4-pentanedionate trihydrate in solution is dictated by the solvent's properties, such as its polarity and coordinating ability. In non-polar organic solvents, the neutral tris-chelate is expected to be the predominant species. The compound is noted to be soluble in organic solvents. americanelements.com
In aqueous solutions, the situation is more complex due to the possibility of hydrolysis and the coordination of water molecules. The parent compound exists as a trihydrate, indicating the presence of coordinated water molecules in the solid state. In solution, these water molecules can be part of the inner coordination sphere of the thulium ion.
A study on the hydrolytic behavior of thulium(III) in freshly prepared solutions at pH values ranging from 6 to 10 showed the presence of [Tm(OH)]²⁺, [Tm(OH)₂]⁺, and [Tm(OH)₃] as the main species. scirp.org The formation constants of these hydroxo complexes were calculated from spectrophotometric data using pH indicators. scirp.org
Ligand Exchange Kinetics and Mechanisms
The exchange of ligands in thulium 2,4-pentanedionate trihydrate is a fundamental process that governs its reactivity towards other coordinating species. The kinetics and mechanisms of these substitution reactions provide insights into the lability of the complex.
Ligand substitution reactions in transition metal complexes can proceed through a continuum of mechanisms, broadly classified as dissociative (D), associative (A), and interchange (I). youtube.comyoutube.com In a dissociative mechanism, the rate-determining step is the breaking of the metal-ligand bond to form a lower-coordinate intermediate. youtube.com In an associative mechanism, the incoming ligand first binds to the metal center to form a higher-coordinate intermediate. youtube.com The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. youtube.comyoutube.com
The reactivity of thulium(III) acetylacetonate is comparable to that of other lanthanide acetylacetonates, with its smaller ionic radius affecting reaction kinetics and product stability. For instance, the reaction of Tm(acac)₃ with iron acetylacetonate at high temperatures to form hexagonal TmFeO₃ proceeds via thermal decomposition, which involves ligand dissociation.
Interactions with Solvents and Non-Aqueous Systems
The compound's stability in organic solvents is notable, however, it can undergo ligand exchange in acidic aqueous environments. The choice of solvent is critical in synthetic applications and for the deposition of thin films, where non-aqueous solubility is a key requirement. americanelements.com The interaction with the solvent is not merely a dissolution process but can be a reactive one. For instance, upon heating, hydrated lanthanide tris(acetylacetonate) complexes, including the thulium analogue, may decompose to form oxo-clusters, a process that is influenced by the solvent environment. wikipedia.org
A significant example of solvent-mediated interaction is the formation of polynuclear complexes. Research has shown that the reaction of the dihydrate form of thulium acetylacetonate in a mixed solvent system of acetonitrile and dichloromethane, in the presence of another ligand, results in the formation of a tetranuclear complex with the formula [Tm₄(acac)₆(L)₆(μ₃-OH)₂], where 'L' represents a secondary ligand. wikipedia.org This highlights that the solvent system can facilitate hydrolysis and subsequent self-assembly into more complex structures.
The general solubility characteristics are summarized in the table below, though quantitative data is sparse in the literature.
| Solvent System | Interaction/Solubility Behavior | Resulting Species |
| Water | Insoluble. prochemonline.com Susceptible to hydrolysis and ligand exchange in acidic conditions. | Potential for formation of oxo-clusters upon heating. wikipedia.org |
| Alcohols (e.g., Methanol) | Soluble. Can participate in hydrolysis reactions in the presence of a base, leading to cluster formation. nih.gov | Polynuclear hydroxo/alkoxo-bridged clusters. nih.gov |
| Acetonitrile/Dichloromethane | Soluble. The mixed solvent system can facilitate reactions and self-assembly. | Formation of tetranuclear hydroxo-bridged complexes in the presence of other ligands. wikipedia.org |
| General Organic Solvents | Generally soluble. americanelements.com The coordination structure is largely retained. | Monomeric or simple solvated species. |
Supramolecular Assembly in Solution
The thulium(III) ion, with its high coordination number and Lewis acidity, predisposes Thulium 2,4-pentanedionate trihydrate to participate in supramolecular assembly in solution. This self-assembly is driven by the formation of coordination bonds and weaker interactions, leading to the organization of individual molecules into larger, well-defined architectures.
The nature of the supramolecular assembly is highly dependent on the conditions, particularly the solvent and the presence of other coordinating species. As mentioned previously, in a mixed acetonitrile/dichloromethane solution, thulium acetylacetonate can form a discrete tetranuclear distorted cubane-like core. wikipedia.orgnih.gov This assembly is driven by the formation of hydroxo bridges between the thulium centers.
Studies on related lanthanide β-diketonate complexes provide further insight into the potential supramolecular behavior of the thulium analogue. The hydrolysis of hydrated lanthanide acetylacetonates in methanol (B129727) can lead to a variety of nuclearities in the resulting clusters, from dinuclear to nonanuclear complexes, depending on the specific lanthanide ion. nih.gov This suggests that by carefully controlling the reaction conditions, it may be possible to direct the self-assembly of Thulium 2,4-pentanedionate trihydrate towards specific cluster sizes.
Furthermore, the introduction of ancillary ligands with specific functionalities can direct the self-assembly process to create more complex supramolecular structures, such as helicates. For instance, lanthanide ions have been shown to self-assemble with specifically designed organic ligands in solution to form triple-stranded dinuclear helicates. acs.org While this has not been explicitly demonstrated with Thulium 2,4-pentanedionate trihydrate as the precursor, it illustrates the potential for this complex to act as a building block in the construction of sophisticated supramolecular architectures.
The key drivers for supramolecular assembly in solution for Thulium 2,4-pentanedionate trihydrate and related compounds are summarized below:
| Driving Force | Description | Example of Resulting Structure |
| Hydrolysis | Reaction with water or other protic solvents to form hydroxo or alkoxo bridges between metal centers. | Tetranuclear [Tm₄(acac)₆(L)₆(μ₃-OH)₂] cluster. wikipedia.org |
| Coordination of Ancillary Ligands | Introduction of additional ligands that can bridge multiple metal centers or direct the geometry of the assembly. | Lanthanide helicates. acs.org |
| Solvent Templating | The solvent can influence the size and shape of the resulting assembly. | Varying cluster nuclearities (di-, tetra-, nonanuclear) in different lanthanide systems. nih.gov |
These examples underscore the versatility of Thulium 2,4-pentanedionate trihydrate as a precursor in the bottom-up construction of complex molecular and supramolecular structures in solution.
Precursors for Oxide Materials and Thin Films
As a precursor, Thulium(III) 2,4-pentanedionate trihydrate is foundational in creating thulium-based oxide materials and thin films. These materials are prized for their unique electronic and optical properties, which are conferred by the inclusion of the thulium ion. The acetylacetonate ligands in the compound are designed to decompose cleanly at elevated temperatures, leaving behind the desired thulium oxide material.
Thulium(III) 2,4-pentanedionate, like other metal beta-diketonates, is a suitable precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. strem.com These methods are used to grow highly uniform and conformal thin films with precise thickness control at the atomic level.
In a typical ALD process, the precursor is introduced into a reaction chamber in gaseous form, where it chemisorbs onto a substrate surface. A subsequent pulse of an oxidizing agent, such as water or ozone, reacts with the precursor layer to form a monolayer of the desired metal oxide. This cycle is repeated to build the film layer by layer. The volatility of the thulium precursor is a critical parameter, as it must be sufficient to allow for transport into the reactor but low enough to prevent condensation. A novel ALD process for thulium oxide (Tm2O3) using a different precursor, TmCp3, and water as the oxidizing agent has been developed, demonstrating successful film growth in a temperature range of 200-300°C. diva-portal.org This work establishes the feasibility of ALD for thulium oxide films, for which Thulium(III) 2,4-pentanedionate is a viable candidate due to the common use of acetylacetonates in such processes. abcr.comsigmaaldrich.com The resulting Tm2O3 films from ALD processes are typically polycrystalline with low surface roughness and exhibit high dielectric constants, making them suitable for applications in microelectronics. diva-portal.org
| Deposition Technique | Precursor Type | Typical Oxidizer | Key Advantages |
| CVD | Metal Beta-diketonates | O2, H2O2, O3 | High deposition rates, scalability |
| ALD | Metal Beta-diketonates | H2O, O3 | Atomic-level thickness control, high conformality |
The sol-gel process offers a versatile, solution-based route to synthesize glasses, ceramics, and composite materials at relatively low temperatures. mdpi.com Thulium(III) 2,4-pentanedionate trihydrate can be used as the thulium source in this method. The process typically involves dissolving the precursor in a suitable solvent, often an alcohol, along with a network-forming precursor like tetraethyl orthosilicate (TEOS) for silica-based materials.
The solution undergoes hydrolysis and condensation reactions to form a "sol," which is a colloidal suspension of solid particles in a liquid. With further processing, the sol evolves into a "gel," an interconnected, rigid network. After drying and heat treatment (calcination), a thulium-doped oxide material is obtained. The concentration of the thulium dopant can be precisely controlled by adjusting the amount of Thulium(III) 2,4-pentanedionate added to the initial solution. This method is particularly useful for creating bulk-doped materials or coatings where uniform distribution of the dopant is crucial for optical or luminescent properties.
Thulium(III) 2,4-pentanedionate serves as an effective precursor for the synthesis of thulium(III) oxide (Tm2O3) nanostructures. Through methods like solvothermal decomposition, this compound can be used to produce nanoparticles with controlled size and morphology. The synthesis process involves heating a solution of the thulium precursor in a high-boiling-point solvent, leading to the decomposition of the complex and the nucleation and growth of Tm2O3 nanoparticles. These nanomaterials are of interest for their potential applications in electronics, magnetic devices, and biomedicine as visualization agents due to their up-conversion properties. nih.gov
While other precursors like thulium nitrate can also be used to create Tm2O3 nanopowders via precipitation, the use of an organometallic precursor like Thulium(III) 2,4-pentanedionate can offer advantages in terms of reaction kinetics and control over particle characteristics in non-aqueous systems. researchgate.net
Luminescent Materials and Optical Devices
The incorporation of thulium ions into various host materials can impart strong luminescent properties, making Thulium(III) 2,4-pentanedionate a valuable compound for developing optical materials and devices. mdpi.commdpi.com The trivalent thulium ion (Tm3+) possesses a unique electronic structure that gives rise to characteristic emission spectra, most notably in the blue region of the visible spectrum.
Phosphors are materials that exhibit luminescence when excited by an external energy source, such as ultraviolet light or an electron beam. Thulium-doped materials are developed as phosphors, particularly for their blue light emission. researchgate.net The Tm3+ ion has several electronic transitions that result in blue luminescence, such as the 1D2 → 3F4 transition. researchgate.net
In the synthesis of these phosphors, Thulium(III) 2,4-pentanedionate can be used as the doping agent. It is introduced into a mixture of host material precursors, such as oxides, borates, or silicates. nih.gov The mixture is then subjected to high-temperature solid-state reaction methods. During this process, the thulium precursor decomposes, and the Tm3+ ions are incorporated into the crystal lattice of the host material. The luminescent properties, including the emission wavelength and quantum efficiency, are highly dependent on the host lattice and the concentration of the dopant. nih.gov The development of efficient blue-emitting phosphors is critical for applications like white light-emitting diodes (w-LEDs) and displays. researchgate.netnih.gov
| Phosphor Host Material | Activator Ion | Emission Color | Primary Application |
| Ba3La2(BO3)4 | Ce3+, Tb3+ | Cyan-Blue | Dental Glazing |
| Li3Sc2(PO4)3 | Eu2+ | Blue | White LEDs (w-LEDs) |
| KY3F10 | Tm3+ | Blue | VUV-excited applications |
| Hydroxyapatite (Boron-modified) | Ce3+ | Blue | White LEDs (w-LEDs) |
Thulium-doped optical fibers are crucial components for fiber lasers and amplifiers operating in the eye-safe spectral region around 2 µm. springerprofessional.descispace.commdpi.com These devices have applications in medicine, remote sensing, and materials processing. mdpi.comepj-conferences.org The fabrication of these specialty fibers often involves the Modified Chemical Vapor Deposition (MCVD) technique combined with a solution doping method. springerprofessional.demdpi.com
In this process, a porous silica (B1680970) soot layer is first deposited on the inner surface of a silica tube. This porous layer is then soaked in a solution, typically alcoholic, containing the thulium precursor, such as Thulium(III) 2,4-pentanedionate. After soaking, the solvent is evaporated, and the tube is heated to collapse it into a solid preform. The thulium dopant is thus incorporated into what will become the core of the optical fiber. The preform is subsequently drawn into a fiber. This solution-doping technique allows for the incorporation of high concentrations of rare-earth ions, which is essential for achieving high-gain optical amplification. focenter.com
Similarly, thulium can be used to dope planar waveguides, which are essential for integrated photonic circuits. researchgate.net Doping can be achieved during the film deposition process (e.g., via CVD or sol-gel methods) or by post-deposition methods like ion implantation. erbium.nlepj-conferences.org The use of Thulium(III) 2,4-pentanedionate as a precursor in film deposition allows for the direct creation of active waveguide layers capable of light emission and amplification.
An exploration of Thulium(III) 2,4-pentanedionate trihydrate reveals its significant, multifaceted role in the advancement of materials science. This organometallic compound, a member of the lanthanide series, is at the forefront of research in areas ranging from optical technologies to catalysis and molecular magnetism. Its unique electronic structure, stemming from the thulium ion, gives rise to valuable luminescent and magnetic properties, while the pentanedionate ligands facilitate its use in various chemical transformations. This article delves into the specific applications and research findings related to Thulium(III) 2,4-pentanedionate trihydrate in advanced materials, catalysis, and magnetic systems.
Environmental Chemistry and Fate Abiotic Focus
Solubility and Environmental Mobility in Non-Biological Systems
The solubility of a compound is a critical factor in determining its environmental mobility. For Thulium(III) 2,4-pentanedionate trihydrate, its solubility characteristics dictate its potential for transport in aquatic systems and leaching through soil profiles.
Thulium(III) 2,4-pentanedionate is described as being soluble in organic solvents. americanelements.com This property is common for metal acetylacetonate (B107027) complexes and suggests that in environments contaminated with organic solvents, the mobility of this thulium compound could be enhanced. americanelements.com Conversely, one source explicitly states that Thulium(III) 2,4-pentanedionate is "insoluble" in water. While this indicates low aqueous mobility, the term "insoluble" is often relative. The hydrated form of the compound is noted to be more stable than its anhydrous counterpart, which suggests some degree of interaction with water molecules. wikipedia.org
The environmental mobility of metal chelates is significantly influenced by the presence of other substances. For instance, chelating agents can increase the solubility and, consequently, the mobility of rare earth elements in soil. iung.pl While acetylacetone (B45752) is the chelating ligand in this compound, its release and the subsequent interaction of the thulium cation with other natural chelating agents present in the environment could affect its transport. The mobility of rare earth elements, which are often found adsorbed to clay minerals, can be enhanced through ion-exchange processes with other cations present in the soil solution. scholaris.ca
Table 1: Solubility and Related Properties of Thulium(III) 2,4-pentanedionate trihydrate
| Property | Value/Description | Source(s) |
|---|---|---|
| Water Solubility | Reported as "insoluble" | |
| Organic Solvent Solubility | Soluble | americanelements.com |
| Form | White powder | |
| Hydration | Exists as a trihydrate; hydrated forms are more stable | wikipedia.org |
Interaction with Environmental Matrices (e.g., minerals, soils)
The interaction of Thulium(III) 2,4-pentanedionate trihydrate with solid environmental matrices such as minerals and soils is a key process in determining its environmental distribution and bioavailability. As a metal chelate, its interaction is more complex than that of a simple metal ion.
Research on lanthanide acetylacetonates (B15086760) has shown that they can be used for the surface modification of metal oxides like nano-TiO2 through adsorption. This suggests that Thulium(III) 2,4-pentanedionate could adsorb to the surfaces of common soil minerals. The adsorption of rare earth elements onto clay minerals like kaolin (B608303) is a known phenomenon and is influenced by factors such as the specific rare earth element and the presence of other ions. researchgate.net Studies on the adsorption of rare earth elements on various carbon-based materials also indicate the potential for sorption to organic matter in soils. mdpi.com
The chelated nature of Thulium(III) 2,4-pentanedionate influences its interaction with soil. Chelating agents are known to mobilize and remove metals from contaminated soils by forming water-soluble complexes. scholaris.ca Therefore, the stability of the thulium-acetylacetonate complex in the soil environment is a critical factor. If the complex remains intact, its mobility will be different from that of the free thulium ion. The presence of other chelating agents in the soil, such as natural organic acids, could lead to ligand exchange reactions, altering the mobility of the thulium. iung.pl The interaction of rare earth elements with soil is also pH-dependent. scholaris.ca
Table 2: Potential Interactions of Thulium(III) 2,4-pentanedionate trihydrate with Environmental Matrices
| Matrix Component | Type of Interaction | Influencing Factors | Source(s) |
|---|---|---|---|
| Metal Oxides (e.g., TiO2) | Adsorption | Surface properties of the oxide | |
| Clay Minerals (e.g., Kaolin) | Adsorption, Ion Exchange | pH, presence of other cations, specific clay mineral | researchgate.net |
| Soil Organic Matter | Sorption, Complexation | Nature of organic matter, presence of functional groups | mdpi.com |
Degradation Pathways in Abiotic Environmental Systems
The persistence of Thulium(III) 2,4-pentanedionate trihydrate in the environment is determined by its susceptibility to abiotic degradation processes, primarily hydrolysis and photolysis.
Hydrolysis: The acetylacetonate ligand in metal complexes can be subject to hydrolysis. Research on lanthanide acetylacetonates indicates that hydrolysis can lead to the formation of cluster complexes, particularly in the presence of a base. nih.gov The stability of the thulium complex towards hydrolysis is a key factor in its environmental persistence. The hydrolysis of the bare Tm³⁺ ion is known to occur, with the formation of TmOH²⁺. researchgate.net In the context of the acetylacetonate complex, the chelation can either protect the metal ion from hydrolysis or the ligand itself can be hydrolyzed, leading to the release of the metal ion. The pH of the surrounding medium is a critical parameter, with hydrolysis being more favorable under certain pH conditions.
Photodegradation: Metal acetylacetonate complexes can undergo photodegradation. Studies on the photodegradation of other metal acetylacetonates suggest that UV irradiation can lead to the decomposition of the complex. The acetylacetonate ligand itself can be involved in photochemical reactions. For instance, TiO2-acetylacetone charge transfer complexes have been shown to be active in the photodegradation of pollutants under visible light, a process driven by the generation of reactive oxygen species. mdpi.com While specific studies on the photodegradation of Thulium(III) 2,4-pentanedionate in environmental media are scarce, the general behavior of metal acetylacetonates suggests that photolysis could be a relevant degradation pathway, particularly in sunlit surface waters or on exposed soil surfaces. The presence of natural photosensitizers in the environment, such as dissolved organic matter, could also influence the rate of photodegradation. nih.gov
Thermal Degradation: Thermogravimetric analysis of Thulium(III) acetylacetonate reveals a multi-step decomposition. The hydrated water molecules are lost at temperatures below 150°C. The acetylacetonate ligands decompose between 200–400°C, and the final decomposition to thulium(III) oxide occurs at temperatures above 600°C. While these temperatures are not typically encountered in the environment, this information provides insight into the stability of the compound.
Table 3: Summary of Potential Abiotic Degradation Pathways
| Degradation Pathway | Description | Key Factors | Source(s) |
|---|---|---|---|
| Hydrolysis | Potential breakdown of the complex in the presence of water, possibly leading to the formation of hydroxo or oxo-bridged clusters. | pH, water availability | researchgate.netnih.gov |
| Photolysis | Degradation initiated by the absorption of light, potentially leading to the breakdown of the acetylacetonate ligand and release of the thulium ion. | Wavelength and intensity of light, presence of photosensitizers | mdpi.comnih.gov |
| Thermal Degradation | Decomposition at elevated temperatures, not a primary environmental pathway but indicates compound stability. | Temperature |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
The conventional synthesis of lanthanide β-diketonates, including Thulium(III) 2,4-pentanedionate trihydrate, typically involves precipitation from an aqueous or alcoholic solution. While effective, these methods can be time-consuming and may offer limited control over particle morphology. Future research is increasingly focused on developing more efficient, scalable, and environmentally benign synthetic strategies.
Emerging synthetic methodologies that hold promise include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat the reaction mixture, leading to significantly reduced reaction times compared to conventional solvothermal methods. For instance, the synthesis of lanthanide metal-organic frameworks (Ln-MOFs) has been achieved in minutes using microwave assistance, compared to days for conventional heating. rsc.org This approach not only accelerates synthesis but also offers a pathway for large-scale production, a critical factor for industrial applications. rsc.org
Mechanochemistry: This solvent-free or low-solvent method involves grinding solid-state reactants together to initiate a chemical reaction. It is an attractive green chemistry approach that can lead to the formation of novel phases and reduces chemical waste. Its application to thulium acetylacetonate (B107027) could yield highly crystalline powders without the need for extensive solvent purification.
Supercritical Fluid Synthesis: Utilizing solvents like supercritical carbon dioxide (sc-CO₂) as a reaction medium offers advantages such as high diffusivity, low viscosity, and tunable solvent properties. This method can produce fine, uniform nanoparticles with controlled size distributions, which is highly desirable for applications in catalysis and materials science.
Mixed-Ligand Complex Synthesis: Research into mixed β-diketonate complexes of lanthanides has demonstrated the possibility of fine-tuning the properties of the final compound. iaea.org Synthesizing complexes that incorporate 2,4-pentanedionate alongside other β-diketones or ancillary ligands could modify the coordination environment of the thulium ion, thereby altering its physical and chemical properties, such as volatility and luminescence. iaea.orgwikipedia.org
These novel routes represent a significant shift towards more controlled, efficient, and sustainable production of Thulium(III) 2,4-pentanedionate and its derivatives.
Exploration of New Application Domains (Non-Medical)
While thulium compounds are known for their medical applications, future research on Thulium(III) 2,4-pentanedionate trihydrate is pivoting towards new technological domains, primarily in materials science.
Thin Film Deposition: A significant area of development is its use as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) . azonano.comamericanelements.com Metal β-diketonates are valued as precursors due to their volatility and thermal stability. azonano.com Thulium(III) 2,4-pentanedionate can be vaporized and transported to a heated substrate, where it decomposes to form thin films of thulium oxide (Tm₂O₃) or other thulium-containing materials. azonano.comresearchgate.netamericanelements.com These films have potential applications in:
Microelectronics: As high-k dielectric materials in next-generation transistors and capacitors.
Protective Coatings: Providing corrosion and wear resistance. americanelements.com
The development of liquid mixed-ligand thulium β-diketonates is particularly promising, as liquid precursors are more easily and reproducibly vaporized than solids, enhancing the reliability of CVD/ALD processes. harvard.edu
Optical and Luminescent Materials: The intrinsic luminescent properties of the thulium ion (Tm³⁺) are a key driver of research. The 2,4-pentanedionate ligand can act as an "antenna," absorbing UV energy and transferring it efficiently to the central thulium ion, which then emits light at its characteristic wavelengths. mdpi.com This leads to several emerging applications:
Phosphors for Displays and Lighting: Thulium complexes exhibit emission in the blue and near-infrared (NIR) regions. researchgate.netresearchgate.net This makes them candidates for blue-emitting phosphors in display panels. americanelements.com
Fiber Lasers and Amplifiers: Thulium-doped silica (B1680970) fibers are crucial for constructing fiber lasers and amplifiers that operate in the 1.9 µm to 2.1 µm wavelength range. thorlabs.comexail.com These lasers are highly sought after for applications such as cutting and welding plastics and polymers, as this wavelength is strongly absorbed by water. thorlabs.com
Upconversion Materials: Thulium ions are capable of upconversion, a process where they absorb multiple lower-energy photons (e.g., in the NIR) and emit a single higher-energy photon (e.g., in the visible or UV spectrum). researchgate.netnih.gov This property is valuable for developing anti-counterfeiting inks, solar cell enhancers, and biological imaging agents.
Catalysis: Metal acetylacetonates (B15086760) are widely used as catalysts and catalytic reagents in organic synthesis. americanelements.com Thulium(III) 2,4-pentanedionate can function as a Lewis acid catalyst, and its potential in promoting various organic transformations remains an underexplored but promising research avenue.
Advanced In Situ Characterization Techniques
Understanding the formation mechanism of Thulium(III) 2,4-pentanedionate trihydrate is crucial for controlling its synthesis and properties. Advanced in situ characterization techniques that monitor the reaction in real-time are becoming indispensable.
Future research will increasingly rely on:
Synchrotron-Based In Situ X-ray Diffraction (XRD): This powerful technique allows for the direct observation of the crystalline phases that form and evolve during the synthesis process. frontiersin.orgnih.gov By combining in situ XRD with other methods, researchers can correlate changes in reaction parameters with the structural evolution of the product, from initial nucleation to final crystal growth. frontiersin.org
In Situ Luminescence Spectroscopy: For luminescent lanthanide complexes, monitoring the emission spectrum in real-time provides insights into the ligand-to-metal energy transfer process. frontiersin.orgnih.govrsc.org The appearance and enhancement of thulium-specific emission can signal the formation and concentration of the complex in solution.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying crystallization from solution. rsc.org It can simultaneously provide information on the changes occurring in both the liquid phase (consumption of reactants) and the solid phase (formation of different polymorphs or hydrates), offering a complete picture of the crystallization dynamics. rsc.org
Interdigitated Array Electrode Sensors (IES): These simple and scalable sensors can monitor crystallization dynamics by measuring changes in the electrical properties of the solution with very high temporal resolution (on the order of milliseconds). nih.gov This allows for precise determination of induction times and crystallization rates.
The data gathered from these advanced techniques are essential for developing targeted synthesis protocols and for tailoring the final properties of the material. frontiersin.org
Integration with Computational Material Design
Computational methods are transitioning from being purely explanatory to becoming predictive tools in materials science. iaea.org The integration of computational design with the experimental study of Thulium(III) 2,4-pentanedionate trihydrate is a key emerging trend.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are used to predict the geometric structures, electronic properties, and vibrational frequencies of thulium complexes. researchgate.net This can help elucidate reaction mechanisms, such as those involved in ALD growth, and understand the nature of the bonding between the thulium ion and the pentanedionate ligands. azonano.comresearchgate.net
Semi-empirical Quantum Models: Methods like Sparkle/PM7 and Sparkle/RM1 have been specifically parameterized for lanthanide complexes, including thulium. nih.gov These models offer a computationally less expensive way to calculate the properties of large systems, enabling high-throughput screening of potential new ligands or complex variations. nih.gov
Machine Learning (ML): By training ML algorithms on existing experimental or computational datasets, it is possible to predict the properties of new, unsynthesized compounds. cymitquimica.com This data-driven approach can accelerate the discovery of thulium complexes with optimized properties for specific applications, such as enhanced luminescence or improved volatility for CVD. iaea.orgcymitquimica.com
The synergy between computational prediction and experimental validation allows for a more rational and efficient design of new materials, reducing the time and cost associated with traditional trial-and-error discovery.
Hybrid Organic-Inorganic Materials Based on Thulium 2,4-pentanedionate Trihydrate
A major frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the properties of both components to achieve novel functionalities. rsc.orgnih.gov Thulium(III) 2,4-pentanedionate trihydrate is an ideal building block for such materials. A hybrid material is defined by IUPAC as being composed of an intimate mixture of inorganic and organic components, often interpenetrating on a scale of less than 1 micrometer. wikipedia.org
Future research directions include:
Luminescent Polymers: Incorporating Thulium(III) 2,4-pentanedionate into polymer matrices is a straightforward way to create luminescent hybrid materials. One approach involves creating cross-linked polymers where the lanthanide ion and its β-diketonate ligand form the cross-linking points between polymer chains, such as polysiloxanes. mdpi.com This can lead to flexible, processable films with strong, stable luminescence for use in sensors and optical devices.
Sol-Gel Derived Hybrids: The sol-gel process is a versatile wet-chemical technique used to produce glassy and ceramic materials from molecular precursors. wikipedia.orgrsc.org By using Thulium(III) 2,4-pentanedionate as a dopant or precursor in a sol-gel reaction (e.g., with silicon alkoxides), it is possible to create thulium-doped silica glasses or other ceramics at low temperatures. inoe.royoutube.comrsc.org These materials, which include thulium-doped optical fibers, are central to the development of modern lasers and amplifiers. thorlabs.comexail.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. While 2,4-pentanedionate is not typically a framework-building ligand, it can be used in the synthesis of lanthanide MOFs or incorporated into the pores of existing MOFs to impart specific functionalities like luminescence. rsc.org
These hybrid materials offer the potential to combine the processability and flexibility of polymers with the durability and unique optical properties of the thulium complex.
Q & A
Basic: What safety protocols are recommended for handling Thulium2,4-pentanedionate trihydrate in laboratory settings?
This compound requires strict safety measures due to its potential hazards. Key protocols include:
- Eye Protection : Use safety goggles to prevent exposure to particles, as the compound is classified as a serious eye irritant (H319) .
- Ventilation : Ensure adequate airflow to minimize inhalation of dust or decomposition products (e.g., organic acid vapors) .
- Personal Protective Equipment (PPE) : Wear lab coats, gloves, and masks to avoid skin contact and dust inhalation .
- Spill Management : Contain spills using adsorbents (e.g., vermiculite) and avoid flushing into drains .
Basic: What spectroscopic and analytical techniques are suitable for characterizing this compound?
To confirm structural integrity and purity:
- Elemental Analysis (CHN) : Quantifies carbon, hydrogen, and nitrogen content to verify stoichiometry .
- Nuclear Magnetic Resonance (NMR) : Proton NMR (¹H-NMR) can identify organic ligand coordination .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration state by measuring mass loss during heating .
- FT-IR Spectroscopy : Detects functional groups (e.g., diketone ligands) and compares spectra to analogous compounds (e.g., copper or yttrium complexes) .
Advanced: How can Quality-by-Design (QbD) principles optimize the synthesis of this compound?
QbD methodologies enable systematic process optimization:
- Design of Experiments (DoE) : Use fractional factorial or central composite designs to evaluate variables (e.g., reaction temperature, ligand ratio) .
- Response Surface Methodology (RSM) : Models interactions between synthesis parameters (e.g., pH, solvent choice) and output metrics (e.g., yield, purity) .
- Desirability Functions : Prioritize criteria (e.g., particle size, crystallinity) using software like Design-Expert® to identify optimal conditions .
Advanced: How should researchers resolve contradictory data on the decomposition products of this compound?
Contradictions in decomposition data require:
- Replication Studies : Independently verify reported decomposition pathways (e.g., organic acid vapors vs. thulium oxides) under controlled conditions .
- Advanced Characterization : Employ gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts and X-ray diffraction (XRD) for residue analysis .
- Source Evaluation : Cross-reference findings with peer-reviewed studies, as safety data sheets may lack validation .
Basic: What storage conditions ensure the stability of this compound?
- Environment : Store in airtight containers under dry, cool conditions (e.g., desiccators at <25°C) to prevent hydrolysis or oxidation .
- Light Sensitivity : Protect from UV exposure, which may degrade diketone ligands .
- Moisture Control : Use humidity-controlled storage to preserve the trihydrate structure .
Advanced: What methodological approaches assess the purity and stoichiometry of this compound?
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies thulium content to confirm metal-ligand ratios .
- Karl Fischer Titration : Measures residual water content to validate hydration state .
- Single-Crystal XRD : Resolves molecular geometry and confirms ligand coordination .
Basic: What are the primary hazards associated with this compound exposure?
- Ocular Risks : Severe eye irritation (H319) requiring immediate flushing with water .
- Decomposition Hazards : Thermal degradation releases organic acids and thulium oxides, necessitating fume hood use .
- Chronic Exposure : Limited toxicity data mandate adherence to ALARA (As Low As Reasonably Achievable) principles .
Advanced: How can response surface methodology (RSM) study the thermal stability of this compound?
- Variable Selection : Investigate temperature, humidity, and atmospheric composition (e.g., inert vs. oxidizing environments) .
- Response Metrics : Monitor mass loss (TGA), crystallinity (XRD), and ligand integrity (FT-IR) under stress conditions .
- Model Validation : Use ANOVA to confirm statistical significance of factor interactions and predict stability thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
